molecular formula H2O3Zr B1146649 Zirconyl Hydroxide CAS No. 12161-08-9

Zirconyl Hydroxide

Cat. No.: B1146649
CAS No.: 12161-08-9
M. Wt: 141.24 g/mol
InChI Key: LWOSHKSQGMBYCN-UHFFFAOYSA-L
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Description

Zirconyl Hydroxide is an amphoteric inorganic compound valued in research for its versatile applications and role as a precursor to advanced zirconia materials. Its significant surface area and unique surface chemistry make it a highly effective adsorbent and decontamination agent for the removal of heavy metals and phosphates from wastewater, as well as for the decomposition of chemical warfare agent simulants . In the field of catalysis , it functions as a solid acid catalyst and is extensively used as a catalyst or catalyst support in various organic synthesis reactions, including the production of esters and ethers . Furthermore, this compound serves as a crucial chemical intermediate and precursor in materials science. It is a key starting material in the sol-gel synthesis of zirconia (ZrO2) ceramics and nanoparticles, which are prized for their thermal stability, mechanical strength, and biocompatibility in applications ranging from refractories to dental implants . Research is also exploring its incorporation into functional composites, such as self-detoxifying fabrics for personal protection, highlighting its potential for innovative material design . The compound's reactivity and performance are highly dependent on synthesis parameters, offering researchers the opportunity to tailor its properties for specific advanced applications .

Properties

CAS No.

12161-08-9

Molecular Formula

H2O3Zr

Molecular Weight

141.24 g/mol

IUPAC Name

dihydroxy(oxo)zirconium

InChI

InChI=1S/2H2O.O.Zr/h2*1H2;;/q;;;+2/p-2

InChI Key

LWOSHKSQGMBYCN-UHFFFAOYSA-L

Canonical SMILES

O[Zr](=O)O

Synonyms

Zirconium Hydroxide Oxide;  Zirconium Hydroxide;  Zirconium Hydroxide Oxide;  Zirconyl Hydroxide;  Metazirconic Acid;  Zirconium Oxodihydroxide

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for Zirconyl Hydroxide

Precipitation-Based Synthesis from Zirconium Precursors

Precipitation is the most conventional and widely utilized method for synthesizing zirconyl hydroxide (B78521). acs.org This aqueous-based approach involves the transformation of soluble zirconium precursors into an insoluble hydroxide form through the controlled addition of a precipitating agent. zhuoerchem.com The resulting solid, often described as hydrous zirconia or zirconium (IV) hydroxide, is typically an ill-defined, amorphous white solid with low water solubility. wikipedia.orgresearchgate.net

Controlled Hydrolysis of Zirconium Salts (e.g., Zirconyl Chloride, Zirconium Sulfate)

The synthesis of zirconyl hydroxide frequently begins with the hydrolysis of aqueous solutions of zirconium salts. google.com Zirconyl chloride (ZrOCl₂·8H₂O) is a common precursor due to its solubility and availability. wikipedia.orgchemicalbook.comicm.edu.pl The process involves dissolving the salt in water, which leads to the formation of complex hydrated zirconium species. google.comchemrxiv.org The subsequent addition of a base initiates hydrolysis, causing the precipitation of this compound. wikipedia.orgicm.edu.pl

The nature of the precursor salt can influence the properties of the final product. For example, the use of zirconyl chloride is known to introduce chloride ions, which may need to be washed away, while zirconium sulfate (B86663) precursors can lead to different particle morphologies. acs.orgmdpi.com

Role of Precipitating Agents (e.g., Ammonia (B1221849), NaOH, Urea)

Precipitating agents are crucial for inducing the formation of this compound from the precursor salt solution. These agents are typically bases that increase the pH of the solution, thereby promoting hydrolysis and condensation reactions. google.comacs.org

Commonly used precipitating agents include:

Ammonia (Ammonium Hydroxide, NH₄OH): Ammonia is a widely used precipitant. acs.orgchemicalbook.comaip.orgaip.org It is added to the zirconium salt solution until a target pH is reached, causing the precipitation of amorphous zirconium hydroxide. acs.orgchemicalbook.com The use of ammonia is prevalent in both traditional precipitation and sol-gel methods. aip.org

Sodium Hydroxide (NaOH): A strong base like NaOH is also effective in generating the hydroxide precipitate. google.comapsacollege.com It is added to the zirconium salt solution, often until a high pH is achieved, to ensure complete precipitation. google.com

Urea (CO(NH₂)₂): Urea serves as a precipitating agent through its slow thermal decomposition in solution, which gradually and homogeneously generates hydroxyl ions. scielo.br This technique, known as precipitation from homogeneous solution, avoids localized excesses of the precipitating agent, which can lead to more uniform particle characteristics. scielo.br

Other bases such as potassium hydroxide (KOH) and sodium carbonate (Na₂CO₃) have also been employed to precipitate zirconia, the dehydrated form of the hydroxide, indicating their potential use in this compound synthesis as well. apsacollege.com The choice of precipitating agent can affect the morphology and purity of the resulting this compound. apsacollege.com

Influence of pH on Precipitation and Product Characteristics

The pH of the precipitation environment is a critical parameter that significantly influences the characteristics of the synthesized this compound and its subsequent calcined form, zirconia. uni-regensburg.de The final pH of the slurry determines the surface properties, particle size, and crystalline structure of the material. acs.orgkaimosi.com

Studies have shown that precipitation at different pH values yields products with distinct properties. For example, precipitation at a pH below 6 can result in a hydrous zirconium dioxide that contains excess sorbed nitrate (B79036) ions, while a pH of 7 or higher leads to a product with excess ammonium (B1175870) ions. researchgate.net This difference in sorbed ions affects the material's thermal decomposition and morphology. researchgate.net Samples prepared at higher pH values (e.g., pH ≥ 7) tend to have a more developed surface, consisting of smaller, rounded particles around 40-50 nm. researchgate.net In contrast, low-pH preparations often result in bulky aggregates. researchgate.net

The final pH can range from acidic (e.g., 2.5) to strongly basic (e.g., 13). google.comcapes.gov.br Specific pH values are targeted to optimize certain properties. For instance, a pH of around 10 is commonly used in precipitation with ammonia to form Zr(OH)₄ sol. acs.orgaip.orgaip.org In some studies, varying the final precipitation pH between 6 and 12 has been shown to produce zirconyl hydroxides with specific surface areas ranging from 60 to 300 m²/g. kaimosi.com The stability of the resulting zirconia's crystal phases upon heating is also highly dependent on the initial precipitation pH. capes.gov.br

Table 1: Effect of pH on this compound and Zirconia Properties

Precipitation pH Precursor Salt Precipitating Agent Observed Product Characteristics Reference
≤ 6 Zirconium Nitrate Ammonia Product contains excess sorbed nitrate ions; forms bulky aggregations. researchgate.net
≥ 7 Zirconium Nitrate Ammonia Product contains excess ammonium ions; has a more developed surface with small particles (40-50 nm). researchgate.net
2.5, 7.5, 10.5 Zirconyl Chloride Not specified Resulting zirconia's sensitivity to temperature and pressure varies significantly with pH. kaimosi.comcapes.gov.br
10 Zirconyl Chloride Ammonia Commonly used pH for preparing Zr(OH)₄ sol for subsequent processing into zirconia. acs.orgaip.orgaip.org
13 Zirconyl Chloride / Basic Zirconium Sulfate Sodium Hydroxide Used to ensure complete precipitation of the hydroxide. google.com
6 to 12 Not specified Not specified Resulted in specific surface areas of 60 to 300 m²/g. kaimosi.com

Sol-Gel Synthesis Approaches

The sol-gel process offers an alternative route to this compound, providing excellent control over the material's homogeneity and microstructure at a molecular level. acs.orgrsc.org This method involves the transition of a solution system (the 'sol') into a solid-like gel phase. rsc.org The process can be broadly categorized based on the type of precursor used.

Alkoxide Hydrolysis and Condensation Pathways

The "traditional" sol-gel method employs metal alkoxide precursors, such as zirconium n-propoxide (Zr(OCH₂CH₂CH₃)₄). rsc.orgresearchgate.net The synthesis involves two fundamental reactions: hydrolysis and condensation. nih.govmdpi.comunm.edu

Hydrolysis: In the presence of water, the alkoxide groups (-OR) are replaced with hydroxyl groups (-OH). rsc.orgmdpi.com

Condensation: The resulting hydroxylated species then polymerize through condensation reactions, forming Zr-O-Zr (zirconoxane) bridges and eliminating water or alcohol molecules. rsc.orgmdpi.com

These reactions transform the initial sol of discrete precursor molecules into a continuous, three-dimensional network known as a gel. mdpi.com The rates of hydrolysis and condensation are highly sensitive to factors like the water-to-alkoxide ratio and the presence of catalysts (acid or base). rsc.orgunm.edu Zirconium alkoxides are generally much more reactive towards hydrolysis than silicon alkoxides, which can make the process difficult to control and may lead to precipitation instead of gelation. rsc.orgacs.org To manage this high reactivity, chemical modifiers like acetic acid are sometimes used, which can chelate with the zirconium precursor and moderate the hydrolysis rate. researchgate.net

Non-Alkoxide Sol-Gel Methods

To circumvent the high cost and moisture sensitivity of zirconium alkoxides, non-alkoxide sol-gel routes have been developed. acs.orgrsc.org These methods typically start with more stable and less expensive inorganic zirconium salts like zirconyl chloride (ZrOCl₂) or zirconyl nitrate. acs.orge3s-conferences.orgresearchgate.net

In one such approach, this compound nanoparticles are produced by the controlled hydrolysis of zirconium carbonate in nitric acid, followed by gentle heating. acs.org This method promotes hydrolysis and polycondensation to form colloidal particles (a sol), which can then be gelled by raising the pH or evaporating the solvent. acs.org Another method involves the electrolysis of a zirconyl chloride solution to form a sol, which is then gelled by dispersing it as droplets into an ammonia solution. researchgate.net

More recently, "organic acid assisted" sol-gel methods have been explored. rsc.org In this technique, an organic acid, such as citric acid or L-aspartic acid, acts as a gelator for a solution of a zirconium salt (e.g., ZrOCl₂). rsc.org The organic acid interacts with the zirconium ions through complex covalent and coordination bonds, helping to form a rigid gel network that can be subsequently dried to produce the final material. rsc.org Another non-alkoxide route uses propylene (B89431) oxide as a proton scavenger to induce gelation in an aqueous solution of zirconium and yttrium chlorides, leading to the formation of monolithic gels. researchgate.net

Table 2: Comparison of this compound Synthesis Methods

Methodology Typical Precursors Key Reagents/Conditions Primary Mechanism Reference
Precipitation Zirconyl Chloride, Zirconium Sulfate, Sodium Zirconate Ammonia, NaOH, Urea; pH control Base-induced hydrolysis and precipitation from aqueous solution. acs.orggoogle.comchemicalbook.comscielo.br
Alkoxide Sol-Gel Zirconium n-propoxide Water, Alcohol solvent, Acid/Base catalyst Controlled hydrolysis and condensation of alkoxide groups. rsc.orgresearchgate.netmdpi.com
Non-Alkoxide Sol-Gel Zirconyl Chloride, Zirconium Carbonate Ammonia, Nitric Acid, Organic Acids, Propylene Oxide Gelation of inorganic salt solutions via pH change, electrolysis, or use of gelating agents. acs.orgresearchgate.netresearchgate.netrsc.org

Gelation and Drying Processes for this compound Gels

The formation of this compound often proceeds through a gelation step, a key phase in sol-gel synthesis. This process involves the creation of a sol, which is a colloidal suspension of solid particles in a liquid, that subsequently undergoes gelation to form a semi-rigid, three-dimensional network. This compound sols can be prepared through methods like the controlled hydrolysis of zirconium precursors such as zirconium oxychloride or zirconium n-butoxide. kaimosi.comresearchgate.netresearchgate.net For instance, a sol can be formed by the electrolysis of a zirconium(IV) chloride solution, reducing the chloride to zirconium atomic ratio to below 0.6. researchgate.net The gelation of these sol droplets can then be induced in a basic environment, such as aqueous ammonia. researchgate.net

Another approach involves the controlled hydrolysis of zirconium carbonate in nitric acid, followed by gentle heating to around 70°C to produce nanoparticles. acs.org Concentrated sols of these nanoparticles can then form transparent, colorless gels upon drying at ambient temperatures. acs.org Similarly, gels can be prepared by the controlled hydrolysis of zirconium oxychloride in the presence of sodium acetate. researchgate.net

Once the wet gel is formed, the drying process is critical as it significantly influences the properties of the final material. Various techniques are employed:

Air-Drying: This simple method involves drying the gel in an oven, for example at 110°C. However, it can lead to the collapse of the porous structure due to capillary forces, resulting in a coarser texture. researchgate.netaip.org

Freeze-Drying (Lyophilization): In this process, the solvent is frozen and then removed by sublimation under vacuum. This technique is effective at preserving the porous structure of the gel, as it avoids the liquid-vapor interface that causes pore collapse. uni-regensburg.de

Microwave-Drying: This method has been shown to be suitable for preparing nanoparticles from this compound gel. taylorandfrancis.com It allows for rapid and uniform heating, which can help in retaining a fine particle structure.

The thermal decomposition of the dried gel is the final step. Thermal analysis of a this compound gel prepared via aqueous gelation shows that dehydration occurs continuously in multiple stages from room temperature up to 500°C, involving the loss of both absorbed and coordinated water. researchgate.net Exothermic processes observed between 349°C and 460°C are attributed to the nucleation and formation of tetragonal zirconia. researchgate.net

Hydrothermal and Solvothermal Synthesis Techniques

Hydrothermal and solvothermal synthesis are powerful methods for producing crystalline materials from precursors in a heated, sealed vessel. In these techniques, the combination of temperature and pressure accelerates the chemical reactions of hydrolysis and dehydration, transforming amorphous precursors like this compound into crystalline zirconia. scispace.comcambridge.org

Solvothermal synthesis, a variation of the hydrothermal method, utilizes non-aqueous solvents like ethanol (B145695) or isopropanol (B130326). cambridge.orgcambridge.org This technique has been successfully used to prepare zirconia and yttria-stabilized zirconia nanocrystals from zirconium hydroxide and yttrium hydroxide precursors. cambridge.orgcambridge.org The choice of solvent and other reaction conditions can be tuned to control the final product's characteristics.

High-Pressure and High-Temperature Hydrolysis

High-pressure, high-temperature hydrolysis (HTH) involves treating aqueous solutions of zirconium salts under autoclave conditions. researchgate.net This method facilitates the direct precipitation of crystalline zirconia, bypassing the need for a separate calcination step to crystallize an amorphous hydroxide intermediate. For example, hydrolyzing zirconium nitrate solutions under acidic conditions at temperatures of 190°C and 240°C has produced monoclinic zirconia. researchgate.net Similarly, high-temperature hydrolysis of zirconyl nitrate solutions at 523 K (250°C) and pressures up to 4.0 GPa can yield a mixture of monoclinic and tetragonal zirconia phases. researchgate.net The continuous supercritical hydrothermal synthesis (SCHS) method, operating above the critical point of water (T > 374°C, P > 22.1 MPa), leverages the change in water's dielectric constant at these conditions to drive the hydrolysis of metal ions and dehydration of the precursor, resulting in crystalline metal oxides. e3s-conferences.org

Control of Morphology and Crystallinity via Hydrothermal Conditions

The morphology and crystalline phase of the final zirconia product are highly dependent on the specific conditions of the hydrothermal or solvothermal process. scispace.comacs.org Key parameters that can be adjusted to control these properties include the precursor type, temperature, reaction time, and the chemical environment (pH), which is often modified by adding mineralizers like sodium hydroxide (NaOH). scispace.come3s-conferences.orgresearchgate.net

For instance, the use of alkali metal hydroxides as mineralizers in hydrothermal routes typically yields spheroidal particles. mdpi.com However, by carefully controlling the conditions, different morphologies can be achieved. Hydrothermal treatment of precipitated hydroxides in pure water tends to result in isometric (equiaxed) particles, whereas treatment in solutions of NaOH can produce larger, elongated particles. researchgate.net The concentration of the mineralizer also plays a crucial role; high crystallinity in yttria-stabilized zirconia nanoparticles was achieved at a pH of 12. researchgate.net The type of precursor salt (e.g., zirconyl nitrate, zirconium oxychloride, zirconium acetate) also strongly influences the resulting crystal phase, with zirconium nitrate favoring the monoclinic phase under alkali-free conditions, while others produce a mixed-phase product. e3s-conferences.org

Table 1: Effect of Hydrothermal Conditions on Zirconia Properties This table is interactive. You can sort and filter the data.

Precursor Mineralizer/Solvent Temperature (°C) Time (h) Resulting Phase(s) Morphology/Size Reference
Zirconium Hydroxide (from ZrOCl₂) Distilled Water 240 4 Tetragonal (predominantly) Spherical, ~20 nm scispace.com
Zirconium Hydroxide (from ZrOCl₂) NaOH Solution 200 24-72 Monoclinic Rods scispace.com
ZrO(NO₃)₂·xH₂O NaOH / Ethanol 200-250 24-72 Monoclinic Various nanostructures acs.org
ZrO(NO₃)₂ None (Alkali-free) >375 - Monoclinic - e3s-conferences.org
Zr(CH₃COO)₄ None (Alkali-free) >375 - Monoclinic & Tetragonal - e3s-conferences.org
Zirconium Hydroxide Ethanol 170 12 Tetragonal/Cubic 4.7-5.6 nm cambridge.org
Zirconium Hydroxide Ethanol + NaOH 170 12 Tetragonal/Cubic 7-16 nm cambridge.org
Coprecipitated Hydroxides NaOH solution 240 - Monoclinic Elongated, sub-micrometer researchgate.net

Nanoparticle and Nanostructure Fabrication Methods

The synthesis of this compound nanoparticles is of significant interest due to their applications as precursors for nanostructured zirconia. rsc.org Common chemical methods for fabricating these nanoparticles include precipitation, co-precipitation, and sol-gel techniques, which offer control over particle size and shape. acs.orgnih.gov For example, platelike this compound nanoparticles with a width of approximately 2.8 nm and a thickness of 0.5 nm have been produced by the controlled hydrolysis of zirconium carbonate. acs.org

Bottom-Up and Top-Down Strategies for Nanophase this compound

Nanomaterial synthesis is generally categorized into two main strategies: top-down and bottom-up. mdpi.comresearchgate.net The top-down approach involves breaking down a bulk material into smaller nanoparticles, while the bottom-up approach builds nanoparticles from atomic or molecular precursors. mdpi.com

A novel combined "bottom-up/top-down" methodology has been developed specifically for producing stable this compound nanophases. uni-regensburg.dersc.orgresearchgate.net

Bottom-Up Stage: This initial step involves the precipitation of a gelatinous this compound precipitate from an aqueous zirconium salt solution (e.g., zirconyl chloride) by adding a base like sodium hydroxide. uni-regensburg.de This is a classic bottom-up approach, building the initial structure from molecular units. uni-regensburg.de

Top-Down Stage: Following precipitation, if the molar ratio of hydroxide to zirconium is below a certain threshold (e.g., < 1), the precipitate undergoes a restructuring process upon aging. uni-regensburg.deresearchgate.net This reorganization, which breaks down the initial aggregated gel structure into well-defined nanometer-sized units, is considered a top-down process. uni-regensburg.dersc.orgresearchgate.net The process evolves through a mass fractal structure arising from the clustering of primary nano-units. uni-regensburg.dersc.org

This combined strategy allows for fine control over the dimension and structure of the final this compound nanoparticles. uni-regensburg.deresearchgate.net

Modulation of Particle Dimension and Structure

The ability to precisely control the size and structure of this compound nanoparticles is crucial for tailoring their properties for specific applications. In the combined bottom-up/top-down synthesis, adjusting the pH is a key factor for modulating the precursor's dimension and structure. uni-regensburg.deresearchgate.net The intimate control of the hydroxide-to-zirconium molar ratio and subsequent aging process can lead to the production of diverse and exclusive nanostructures. uni-regensburg.de

In other synthesis approaches, such as the solvothermal synthesis of metal-organic frameworks (MOFs) like UiO-66 which use zirconium-based nodes, particle size can be tuned by several factors. These include the addition of chemical modulators (e.g., monocarboxylic acids like acetic acid or formic acid) and the amount of water in the reaction. rsc.orgnih.gov For instance, increasing the equivalents of an acidic modulator generally leads to larger nanocrystal sizes. rsc.org The molar ratio of ligand to metal and the reaction time are also critical handles for reproducibly modulating particle size, for example, between 20 to 120 nm for UiO-66 nanoparticles. nih.gov While these examples are for MOFs, the underlying principles of controlling nucleation and growth kinetics through additives and solvent composition are broadly applicable to the synthesis of inorganic nanoparticles like this compound.

Table 2: Parameters for Modulating Zirconyl-Based Nanoparticle Size and Structure This table is interactive. You can sort and filter the data.

Synthesis Method Key Control Parameter Effect on Size/Structure Resulting Particle Size Reference
Precipitation/Restructuring pH / [OH⁻]/[Zr⁴⁺] ratio Modulates dimension and structure of precursors Nanoparticles uni-regensburg.deresearchgate.net
Controlled Hydrolysis Gentle Heating (70°C) Forms platelike nanoparticles 2.8 nm width, 0.5 nm thickness acs.org
Solvothermal (UiO-66 MOF) Acidic Modulator (e.g., Acetic Acid) Increased modulator quantity increases particle size Up to 200 nm rsc.org

Mechanical Activation and Ball-Milling Effects on Synthesis

Mechanical activation, particularly through high-energy ball milling, serves as a potent technique to influence the physicochemical properties of this compound and its subsequent transformation into zirconium oxide (zirconia). This method imparts mechanical energy to the precursor materials, inducing structural defects, reducing particle size, and enhancing surface activity, which can significantly alter the outcomes of the synthesis. google.com

Research has demonstrated that ball-milling zirconium hydroxide precipitates, obtained at varying pH levels (2.5, 7.5, and 10.5), directly impacts the thermal behavior and the resulting crystalline phases of zirconia upon heating. kaimosi.com The duration of the milling process is a critical parameter. An initial phase of ball-milling has been found to increase the crystallization temperature, leading to the formation of pure tetragonal zirconia (t-ZrO₂). kaimosi.com Conversely, extending the milling period initiates a second stage where the crystallization temperature decreases, resulting in the formation of the monoclinic zirconia (m-ZrO₂) phase. kaimosi.com For instance, in zirconium hydroxide precipitated at a pH of 2.5, ball-milling was also observed to cause dehydration and an increase in the material's hygroscopy. kaimosi.com

The mechanochemical synthesis route, starting from precursors like zirconium tetrachloride (ZrCl₄) and calcium oxide (CaO), also highlights the role of mechanical activation. After milling and subsequent heat treatment, zirconium hydroxide is formed, which then transforms into different zirconia polymorphs upon further heating. jmst.org The activation energy for the nanocrystalline growth of tetragonal and monoclinic polymorphs has been calculated at 13,715 J/mol and 27,333 J/mol, respectively, suggesting that the growth mechanism is an interfacial reaction. jmst.org

Furthermore, the application of ball milling to zirconia precursors prepared by alcohol-aqueous coprecipitation can effectively reduce the size of agglomerates while having minimal effect on the primary particle size. researchgate.net This process has been shown to markedly increase the specific surface area and lead to a narrower particle size distribution without altering the phase structure of the powder. researchgate.net

Table 1: Effects of Ball-Milling on Zirconia Precursors
ParameterObservationOutcome/EffectReference
Milling Duration (Initial Stage)Zirconium hydroxide precipitates are ball-milled for a limited time.Increases the crystallization temperature, promoting the formation of pure tetragonal ZrO₂. kaimosi.com
Milling Duration (Extended Stage)The ball-milling process is continued for a longer period.Decreases the crystallization temperature, favoring the formation of monoclinic ZrO₂. kaimosi.com
Agglomerate SizeZirconia precursor powder is subjected to ball-milling.Effectively decreases the size of particle agglomerates. researchgate.net
Primary Particle SizeZirconia precursor powder is subjected to ball-milling.Primary particle size is hardly affected. researchgate.net
Surface AreaCalcined zirconia powder is subjected to ball-milling.Markedly increases the specific surface area of the powder. researchgate.net
Precursor ActivationAmorphous hydroxide precursors are mechanically activated.Enables conversion to nanocrystalline ceramic phases at room temperature, avoiding high-temperature calcination. google.comkaimosi.com

Role of Additives and Template-Assisted Synthesis

The properties of this compound and the resulting zirconia nanomaterials can be precisely tailored through the use of additives and templates during synthesis. These agents direct the formation of specific morphologies, structures, and phases, which are crucial for various catalytic and material applications.

Additives such as sodium hydroxide (NaOH) have been shown to control the morphology of zirconia nanocrystals. In hydrothermal synthesis using amorphous zirconium hydroxide powder, varying the concentration of NaOH and the temperature (150–250 °C) facilitated the transformation of nanocrystals from spherical to spindle or rod-like shapes. rsc.org An increase in NaOH concentration also led to a higher fraction of the monoclinic phase. rsc.org Similarly, mineralizers like sodium tetrafluoroborate (B81430) (NaBF₄) are crucial in hydrothermally synthesizing shape-controlled ZrO₂ particles, where the F⁻ ion plays a key role in tuning crystallinity and particle size. mdpi.com

Template-assisted synthesis is another powerful strategy. Organic polymers are frequently employed as structure-directing agents. For example, Polyethylene Glycol (PEG) has been used as a template in the preparation of Magnesia Partially Stabilized Zirconia (MSZ) from zirconium hydroxide precursors. semanticscholar.orgmdpi.com The addition of PEG during the synthesis resulted in elongated particles in the MSZ microstructure. semanticscholar.orgmdpi.com Other templates, such as surfactants, are utilized in hydrothermal routes to produce highly thermally stable zirconia nanoparticles. rsc.org In sol-gel methods, sucrose (B13894) has been employed as a gelation agent, which upon calcination at different temperatures, yields either tetragonal zirconia or a mixture of tetragonal and monoclinic phases. rsc.org

Complexing agents also play a vital role. A process involving the addition of organic compounds with functional groups like amine, organosulphate, sulphonate, hydroxyl, ether, or carboxylic acid to a zirconium salt solution before precipitation can yield zirconium hydroxides with a higher percentage of mesopores and enhanced thermal stability. google.com

Table 2: Influence of Additives and Templates on this compound Synthesis
Additive/TemplateSynthesis MethodRole/EffectReference
Sodium Hydroxide (NaOH)HydrothermalControls morphology (spherical to rod-like); increases monoclinic phase fraction. rsc.org
Polyethylene Glycol (PEG)Conventional MixingActs as a template to create elongated particles of Magnesia Partially Stabilized Zirconia (MSZ). semanticscholar.orgmdpi.com
Surfactants (e.g., CTAB)HydrothermalDirects the formation of highly thermally stable zirconia nanoparticles. rsc.orgresearchgate.net
SucroseSol-GelActs as a gelation agent; controls the final zirconia phase (tetragonal or mixed-phase) based on calcination temperature. rsc.org
Sodium Tetrafluoroborate (NaBF₄)HydrothermalActs as a mineralizer, enabling shape-control of ZrO₂ particles. mdpi.com
Organic Complexing AgentsPrecipitationIncrease mesoporosity and thermal stability of the resulting zirconium hydroxide. google.com

Continuous Flow and Scalable Synthesis Approaches

Transitioning from laboratory-scale batch processes to industrial-scale production requires the development of continuous flow and other scalable synthesis methods. These approaches offer significant advantages in terms of reproducibility, process control, safety, and production volume.

Continuous flow chemistry has been successfully applied to reactions utilizing zirconium hydroxide as a heterogeneous catalyst. A notable example is the Meerwein–Ponndorf–Verley (MPV) reduction of aldehydes and ketones. acs.org In this setup, a solution of the substrate in isopropanol is passed through a column packed with partially dehydrated zirconium hydroxide. This system allows for the clean and rapid production of alcohols with reaction times ranging from just 6 to 75 minutes. acs.org The process is readily scalable, and the catalyst can be easily reused over several weeks, demonstrating its robustness for industrial applications. acs.org

The development of simple, aqueous sol-gel technology is also of significant interest for large-scale applications. acs.org One such method involves the controlled hydrolysis of zirconium carbonate in nitric acid, followed by gentle heating to produce zirconium hydroxide nanoparticle sols. These sols can be concentrated and dried to form gels, providing a straightforward route to nanoscale materials. acs.org

For industrial practice, the heterophase conversion (HC) method presents a scalable alternative to conventional precipitation. muctr.ru This technique involves reacting a solid zirconium salt, such as zirconium oxychloride, with a base solution. It yields a low-hydrous, crystal-like zirconium hydroxide with a high zirconium content, which is easier to filter and wash. muctr.ru This method provides better reproducibility and produces a material that retains its ability to dissolve in acids for longer periods. muctr.ru

However, challenges in scalable synthesis remain. In the continuous flow synthesis of metal-organic frameworks (MOFs) like UiO-66 from zirconyl chloride, uncontrolled hydrolysis can lead to the formation of insoluble zirconium hydroxide, which reduces the availability of the zirconium precursor and lowers the yield of the desired crystalline MOF. rsc.org This highlights the critical need for precise process control, such as maintaining acidity, in scalable synthesis operations. rsc.org

Table 3: Comparison of Synthesis Approaches for Zirconium-Based Materials
Synthesis MethodProcess TypeAdvantagesChallengesReference
MPV Reduction using Zr(OH)₄Continuous FlowFast reaction times, easy catalyst recycling, scalable, high product purity.Requires careful catalyst pre-treatment (partial dehydration). acs.org
Heterophase Conversion (HC)Batch (Scalable)High reproducibility, high zirconium content, produces easily filterable product.Requires handling of solid-liquid reaction phases. muctr.ru
Aqueous Sol-GelBatch (Scalable)Simple, uses aqueous media, suitable for industrial-scale applications.Requires control over hydrolysis and gelation steps. acs.org
MOF Synthesis (UiO-66)Continuous FlowHigh space-time yields, rapid production.Sensitive to reaction conditions (e.g., acidity) to prevent unwanted Zr(OH)₄ precipitation. rsc.org

Structural Elucidation and Coordination Chemistry of Zirconyl Hydroxide Species

Polymeric and Oligomeric Species in Solution

The behavior of zirconyl hydroxide (B78521) in aqueous solutions is dominated by hydrolysis and polymerization, leading to a variety of polynuclear species. researchgate.netnih.gov The extent and nature of this polymerization are highly sensitive to the conditions of the solution. researchgate.net

In acidic aqueous solutions, zirconium(IV) undergoes hydrolysis to form a foundational tetrameric unit, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. uni-regensburg.delbl.gov This tetramer features a square arrangement of zirconium atoms linked by double hydroxide bridges along each edge. uni-regensburg.de Further condensation of these tetrameric units, driven by changes in pH, concentration, or temperature, leads to the formation of more complex and less charged species, including octamers and larger polymers. uni-regensburg.deplos.org

It is important to note that while tetramers, pentamers, and octamers are frequently observed as the predominant species, the exact stoichiometry and structure of these larger polymers can be varied and complex. psi.ch

The formation of polymeric zirconyl hydroxide species is governed by hydrolysis and condensation reactions. In aqueous media, the zirconyl ion readily hydrolyzes, a process that can be accelerated by electron irradiation of precursor solutions. researchgate.net This hydrolysis leads to the formation of hydroxylated zirconium species.

These hydroxylated monomers and oligomers then undergo condensation, a process involving the elimination of water molecules to form Zr-O-Zr (oxo) or Zr-(OH)-Zr (hydroxo) bridges. This process is central to the growth of the polymeric chains and networks. uni-regensburg.de The condensation can be influenced by various factors, including the presence of certain ions. For instance, the addition of a base to a Zr(IV) solution can induce the formation of a nanostructured precipitate that subsequently reorganizes. uni-regensburg.de

The mechanism of polymerization is thought to involve the initial formation of tetramers, which then associate to form larger polymeric networks that can reach colloidal dimensions and eventually precipitate as a nanostructured gel. uni-regensburg.de

The degree and nature of polymerization of this compound are strongly dependent on several factors:

Concentration: Higher zirconium concentrations generally favor the formation of polynuclear species. researchgate.netpsi.ch

pH: The pH of the solution is a critical parameter. An increase in pH (a decrease in acidity) promotes further hydrolysis and condensation, leading to an increased degree of polymerization. researchgate.netnih.govplos.orgnii.ac.jp The distribution of different polymeric species changes significantly with varying pH. nii.ac.jp

Aging: The aging of a this compound solution over time also leads to the formation of larger oligomeric species. researchgate.netplos.orgnii.ac.jp This aging process can involve the restructuring of initial precipitates into more stable nanometer-sized units. uni-regensburg.de

The interplay of these factors determines the final distribution and size of the polymeric species in solution. For instance, at relatively high zirconium concentrations (1.5 x 10⁻³ - 10⁻² M) and low pH, the dominant species are polymeric, though monomers can also be detected. psi.ch As the pH increases, the degree of polymerization increases. psi.ch

FactorInfluence on PolymerizationResearch Findings
Concentration Higher concentrations favor the formation of polynuclear species. researchgate.netpsi.chAt Zr concentrations around 10⁻⁴ M, polynuclear species become dominant at a pH of about 0.5. psi.ch
pH Increasing pH promotes hydrolysis and condensation, leading to a higher degree of polymerization. researchgate.netnih.govplos.orgnii.ac.jpThe distribution of species changes with pH, with larger polymers forming at higher pH values. nii.ac.jp
Aging Over time, solutions of this compound form larger oligomeric species. researchgate.netplos.orgnii.ac.jpAging can lead to the restructuring of precipitates into stable nanoparticles. uni-regensburg.de

Hydrolysis and Condensation Mechanisms in Aqueous Media

Short-Range and Long-Range Order in Amorphous and Crystalline Phases

The solid state of this compound can exist in both amorphous and crystalline forms, each with distinct structural characteristics. The transition between these states is a key aspect of its chemistry.

Amorphous zirconium hydroxide undergoes a series of transformations upon thermal treatment, ultimately leading to the formation of crystalline zirconia (ZrO₂). This process is complex and involves several stages. uts.edu.aucapes.gov.br

Initially, heating amorphous zirconium hydroxide leads to dehydration, where both adsorbed and structural water are removed. jmst.orgresearchgate.net This dehydroxylation process is a crucial first step in the transformation. scielo.org.mx The material resulting from dehydroxylation is often amorphous ZrO₂. scielo.org.mx

With further heating, an exothermic transition occurs, which corresponds to the crystallization of the amorphous material into a crystalline phase, typically the tetragonal form of zirconia (t-ZrO₂). capes.gov.brscielo.org.mxresearchgate.net The temperature and time required for this transformation are interdependent, with higher temperatures shortening the time needed for complete crystallization. scielo.org.mxsmctsm.org.mx For example, 100% crystallization can be achieved by heating at 348°C for 8 hours. scielo.org.mx The crystallization process can sometimes show multiple exothermic peaks, which may be attributed to heterogeneity in the structure of the starting zirconium hydroxide. capes.gov.br

The initial amorphous precipitate can possess short-range order, with a structure resembling that of cubic ZrO₂. researchgate.net This local ordering within the amorphous phase is thought to influence the subsequent crystallization behavior. uts.edu.au

The thermal transformation of this compound ultimately leads to the formation of different crystalline polymorphs of zirconia, primarily the tetragonal (t-ZrO₂) and monoclinic (m-ZrO₂) phases. scielo.org.mx The sequence of this transformation generally follows the path: amorphous Zr(OH)₄ → amorphous ZrO₂ → t-ZrO₂ → m-ZrO₂. scielo.org.mx

The initially formed crystalline phase is often the metastable tetragonal zirconia. uts.edu.au The formation of t-ZrO₂ from amorphous zirconium hydroxide is not a simple topotactic rearrangement but a more complex process. capes.gov.br The stability of this tetragonal phase is influenced by factors such as crystallite size. capes.gov.br

Upon further heating, the tetragonal phase transforms into the more stable monoclinic phase. uts.edu.auresearchgate.net The temperature at which this t-ZrO₂ to m-ZrO₂ transformation occurs can be influenced by the initial preparation conditions of the zirconium hydroxide. Studies have shown that this transformation can occur over a range of temperatures, for instance, between 600°C and 800°C, where mixed tetragonal and monoclinic phases are observed. researchgate.net At higher temperatures, typically around 1000°C and above, the transformation to the pure monoclinic phase is complete. researchgate.net

The structural evolution can be summarized in the following table:

Temperature RangePhase TransformationKey Observations
Room Temperature - ~400°CAmorphous Zr(OH)₄ → Amorphous ZrO₂Dehydration and dehydroxylation occur. jmst.orgresearchgate.netscielo.org.mx
~350°C - 450°CAmorphous ZrO₂ → Tetragonal ZrO₂ (t-ZrO₂)An exothermic crystallization event. capes.gov.brscielo.org.mxresearchgate.net
~600°C - 800°CTetragonal ZrO₂ → Tetragonal + Monoclinic ZrO₂A mixed-phase region is observed. researchgate.net
>1000°CTetragonal + Monoclinic ZrO₂ → Monoclinic ZrO₂ (m-ZrO₂)Complete transformation to the stable monoclinic phase. researchgate.net

It has been noted that X-ray amorphous precipitates formed at 383 K are polynuclear hydroxo complexes with short-range ordering similar to the cubic ZrO₂ phase. researchgate.net Calcination at 653 K can lead to the appearance of the monoclinic ZrO₂ phase alongside the cubic phase. researchgate.net

Structural Evolution during Thermal Treatment (Amorphous to Crystalline Transformation)

Coordination Environment of Zirconium and Hydroxyl Ligands

The coordination environment of zirconium in its various species is a subject of considerable scientific interest. In aqueous solutions, zirconium(IV) is known to form complex structures. The fundamental building block in many zirconium-based entities is the tetrameric [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation. nih.govuni-regensburg.de In this structure, the zirconium atoms are arranged in a distorted square, connected by double hydroxide bridges along each edge. uni-regensburg.de The coordination sphere of each metal atom is completed by four water molecules. uni-regensburg.de

The coordination number of zirconium is a key aspect of its chemistry. While a coordination number of eight is considered maximal for zirconium(IV) and is observed in high-symmetry ligand environments, effective coordination numbers of 6 or 7 are also common. core.ac.uk The coordination environment can be influenced by the presence of other ligands. For instance, in the presence of carboxylate groups, polynuclear zirconium-oxide-hydroxide entities can form. nih.gov In these structures, the coordination environment of zirconium atoms can vary depending on their position within the cluster (apical or equatorial) and includes oxide, hydroxide, water molecules, and carboxylate groups. nih.gov The bond distances also vary accordingly, with Zr-O(oxide) distances being the shortest, followed by those involving carboxylate oxygen atoms, and finally, the longest being those with hydroxide and water molecules. acs.org

In solid this compound, the local structure is thought to be similar to that of monoclinic zirconia (ZrO₂), featuring different surface hydroxyl sites and coordinatively unsaturated zirconium sites. dtic.mil Studies on zirconium oxalates have revealed various coordination polyhedra for zirconium, including distorted trigonal pyramidal and square antiprismatic ZrO₈ environments. acs.org

The hydroxyl ligands themselves play a crucial role. In solution, they act as bridging groups (μ₂-OH) to form the backbone of polynuclear clusters like the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer. osti.gov On the surface of solid this compound, different types of hydroxyl groups exist, each with distinct chemical properties. pku.edu.cnscirp.org

Surface Structure and Hydroxyl Group Speciation

The surface of this compound and its calcined form, zirconia, is characterized by the presence of various hydroxyl groups, which are critical to its chemical reactivity. researchgate.netacs.orgnih.gov The types and distribution of these hydroxyl groups, along with surface defects, define the material's surface chemistry.

Terminal and Bridging Hydroxyls

Two primary types of hydroxyl groups are found on the surface of this compound and zirconia: terminal and bridging hydroxyls. scirp.org

Terminal hydroxyls (t-OH) are hydroxyl groups bound to a single zirconium atom (Zr-OH). scirp.org These groups are considered to act as Brønsted bases. scirp.org

Bridging hydroxyls (b-OH) are hydroxyl groups that bridge two or more zirconium atoms [Zr-(OH)-Zr]. scirp.org These are considered to act as Brønsted acid sites. scirp.org

Both terminal and bridging hydroxyl groups coexist on the surface of zirconium hydroxide. scirp.org X-ray photoelectron spectroscopy (XPS) analysis has confirmed the presence of both types of hydroxyl groups. researchgate.net The relative abundance and specific arrangement of these hydroxyls can vary depending on the crystalline phase of the material. For example, bibridged hydroxyls have been observed specifically on tetragonal zirconia, while two types of tribridged hydroxyls are found on monoclinic zirconia surfaces. pku.edu.cn

The different hydroxyl groups serve as active sites for various chemical transformations. For instance, it has been shown that terminal and bridging hydroxyl groups of Zr(OH)₄ are the active sites for the catalytic oxidative dehydrogenation and dehydration of certain alcohols, respectively. rsc.org

Surface Defect Sites and Their Modulation

The amorphous nature of this compound results in a highly defective crystal structure with a wide range of defect sites that exhibit different stabilities and reactivities. dtic.mil These defects, which include coordinatively unsaturated zirconium sites (Lewis acid sites), play a significant role in the material's surface chemistry and reactivity. dtic.milresearchgate.netnih.gov

The primary types of defects include:

Bulk defects: Voids and hard aggregates. tandfonline.com

Surface defects: Notches, scratches, cracks, and oxygen vacancies. tandfonline.comresearchgate.net The formation of oxygen vacancies can lead to the creation of F-centers (color centers), particularly upon heating in a reducing atmosphere. researchgate.net

Local stress concentrations: These can be induced by phase transformations. tandfonline.com

The density and nature of these defect sites can be modulated through various methods. Thermal treatment (calcination) is a common method. Heating zirconium hydroxide leads to the removal of surface hydroxyl groups and changes in crystallinity, which in turn affects the defect structure. researchgate.netacs.org For example, heating in a vacuum near the crystallization temperature can lead to the formation of surface oxygen vacancies. researchgate.net

The introduction of dopants or modifying agents can also influence defect chemistry. For instance, incorporating sulfate (B86663) ions can create superacid sites. scirp.org The use of modulators like monoprotic acids during the synthesis of related materials like zirconium-based metal-organic frameworks (Zr-MOFs) can generate missing-linker or missing-cluster defects, creating open metal sites. rsc.org Post-synthetic treatments can further modify these defects. rsc.org The interaction with polymers can also modulate the surface defect speciation and the acidity/basicity of this compound nanopowders. dtic.mil Furthermore, surface modification techniques such as laser patterning can introduce controlled topography but may also generate surface damage like intergranular cracking and open porosity if not carefully controlled. upc.edu

Anion Association and Its Role in Colloidal Stability

The stability of this compound colloids in aqueous solutions is significantly influenced by the presence and nature of anions. researchgate.netacs.org Anions can interact with the surface of the nanoparticles, affecting their charge and aggregation behavior.

Research has shown that anions can be closely associated with this compound nanoparticles. researchgate.netacs.org For example, in sols prepared in the presence of nitric acid, Raman and ¹⁴N NMR spectroscopy revealed that the majority of nitrate (B79036) anions are not directly coordinated to the zirconium surface but are separated by several layers of coordinated water molecules. researchgate.netacs.org This close association of anions is believed to play a crucial role in maintaining the stability of the nanoparticle sols. researchgate.netacs.org

The type of anion present in the solution can have a profound impact on the structure and aggregation of zirconium species. Weakly complexing monovalent anions like chloride (Cl⁻) and perchlorate (B79767) (ClO₄⁻) have a different effect compared to more strongly complexing divalent anions such as sulfate (SO₄²⁻) and phosphate (B84403) (HPO₄²⁻). osti.gov Strongly complexing anions can promote the condensation of oligomeric (hydr)oxo clusters and the formation of larger nanoparticles in the bulk solution. osti.gov

The interaction of anions with the surface can also involve ion exchange. Zirconium-based materials can have exchangeable anions (like SO₄²⁻ and Cl⁻) or cations (like H⁺), which can be exchanged with ions from the surrounding solution. frontiersin.orgfrontiersin.org This ligand exchange is a key mechanism in the interaction of these materials with various dissolved species. frontiersin.org The pH of the solution also plays a critical role, as it affects the surface charge of the particles and the speciation of the anions. rsc.org For instance, the pH at which a colloidal suspension stabilizes can differ depending on whether the dominant anion is nitrate, sulfate, or chloride, indicating different surface interactions and the potential release of hydroxide ions from the material. rsc.org

The following table summarizes the key interactions and their effects on this compound colloids:

Interacting SpeciesType of InteractionEffect on Colloidal System
Nitrate (NO₃⁻)Outer-sphere complexation (close association)Stabilization of nanoparticle sols researchgate.netacs.org
Chloride (Cl⁻)Weak complexationInfluences affinity for surfaces osti.gov
Sulfate (SO₄²⁻)Strong complexation, ligand exchangePromotes oligomer condensation, can alter surface pH osti.govrsc.org
Phosphate (HPO₄²⁻)Strong complexationCan lead to precipitation of zirconium phosphate osti.govfrontiersin.org

Reactivity, Transformation Pathways, and Mechanistic Studies

Dehydroxylation and Dehydration Processes

The thermal treatment of zirconyl hydroxide (B78521), often represented as Zr(OH)₄ or in its hydrated form ZrO₂·xH₂O, initiates dehydroxylation and dehydration, leading to the formation of zirconium oxide (zirconia). scielo.org.mxsphinxsai.com This transformation is a critical process, as the resulting zirconia possesses important catalytic and material properties. scielo.org.co The process generally involves the removal of physically adsorbed water, followed by the condensation of hydroxyl groups. sphinxsai.com

Thermogravimetric analysis (TGA) is a key technique for studying the thermal decomposition of zirconyl hydroxide. TGA studies reveal that the process occurs in distinct stages, characterized by mass loss at specific temperature ranges.

Typically, the thermal decomposition of this compound exhibits three main stages of weight loss when heated from room temperature to 800°C. sphinxsai.com The first stage, occurring at lower temperatures, is associated with the removal of physisorbed or bulk water. sphinxsai.comdtic.mil The second stage involves a more significant weight loss attributed to the dehydroxylation of the this compound structure itself, where adjacent hydroxyl groups condense to form water molecules. sphinxsai.com This is sometimes described as the removal of coordinated water. researchgate.net The final stage at higher temperatures corresponds to the dehydration of the resulting hydrated zirconium oxide, completing the transformation to zirconia. sphinxsai.com

For instance, one study on zirconium hydroxide gel identified three decomposition stages: continuous dehydration from room temperature to 500°C, with a total mass loss of about 44.1%. researchgate.net Another study on synthesized zirconia materials identified similar stages, with the first weight loss between 25°C and 110°C (physisorbed water), the second between 290°C and 450°C (dehydroxylation), and the third between 450°C and 800°C (dehydration of hydrated zirconium oxide). sphinxsai.com TGA of zirconium hydroxide particles synthesized via a micro-emulsion method showed two primary weight loss steps: one from room temperature to 120°C (residual water and solvent) and a more drastic loss from 120°C to 410°C, assigned to the transformation of zirconium hydroxide to zirconia. taylorandfrancis.com

Temperature Range (°C)ProcessSource
25 - 110Removal of surface physisorbed water molecules sphinxsai.com
Room Temp - 120Removal of residual water and solvent taylorandfrancis.com
~76Loss of bulk water dtic.mil
~153Loss of surface-coordinated water dtic.mil
120 - 410Transformation of zirconium hydroxide to zirconia taylorandfrancis.com
290 - 450Dehydroxylation of this compound sphinxsai.com
450 - 800Dehydration of hydrated zirconium oxide sphinxsai.com

The thermal behavior of this compound is significantly affected by external factors such as temperature and mechanical treatment. Increasing the calcination temperature generally leads to the transformation from an amorphous hydroxide to crystalline tetragonal and then monoclinic zirconia phases. scielo.org.mxscielo.org.co Isothermal treatments have shown that the time required to form the tetragonal zirconia (t-ZrO₂) phase shortens as the temperature increases. scielo.org.mx However, this process is also accompanied by a decrease in specific surface area due to sintering at higher temperatures. scielo.org.co

Mechanical treatment, such as ball-milling, introduces notable changes to the material's structure and subsequent thermal decomposition. capes.gov.br Studies have shown that ball-milling precipitated zirconium(IV) hydroxide leads to dehydration and alters the crystallization process. capes.gov.br Initially, short-duration milling (up to 9 hours) caused an increase in the crystallization temperature, leading to the formation of pure tetragonal ZrO₂. capes.gov.brkaimosi.com This was attributed to the heterogeneity of the structure caused by the treatment. capes.gov.br However, prolonged milling (35 and 60 hours) resulted in a decrease in the crystallization temperature and enthalpy, promoting the formation of monoclinic ZrO₂. capes.gov.brkaimosi.com

TreatmentObservationOutcomeSource
Short-term ball-milling (1-9 h)Increase in crystallization temperatureFormation of pure tetragonal ZrO₂ capes.gov.brkaimosi.com
Long-term ball-milling (35-60 h)Decrease in crystallization temperatureFormation of monoclinic ZrO₂ capes.gov.brkaimosi.com
Increasing calcination temperatureSintering of the materialDecrease in specific surface area scielo.org.co
Isothermal heat treatment (350-380 °C)Time for transformation shortens as temperature increasesTransformation of amorphous Zr(OH)₄ to t-ZrO₂ scielo.org.mx

Thermogravimetric Analysis of Water Loss

Hydrolysis and Condensation Reactions

This compound participates in hydrolysis and condensation reactions, which are fundamental to its synthesis via sol-gel methods and its function as a reactive sorbent. tudublin.ieresearchgate.net In sol-gel chemistry, the hydrolysis of precursors like zirconium alkoxides is the key step in forming reactive hydroxyl groups, which then undergo condensation to build an inorganic network. tudublin.ie The degree of hydrolysis and the concentration of the zirconium precursor can be controlled to tailor the final structure and properties of the material. tudublin.ie

This compound has demonstrated significant reactivity in the hydrolysis of organophosphorus compounds, such as phosphonate (B1237965) esters, which are often used as simulants for chemical warfare agents. acs.orgacs.org The mechanism of this hydrolysis is closely tied to the surface properties of the hydroxide.

The hydrolysis of dimethyl methylphosphonate (B1257008) (DMMP) on Zr(OH)₄ results in the formation of methyl methylphosphonate and methoxy (B1213986) degradation products. acs.orgacs.org This reaction occurs on the free bridging and terminal hydroxyl sites on the this compound surface. acs.orgacs.org Similarly, studies on the hydrolysis of the nerve agent sarin (B92409) (GB) and other agents like VX show that this compound can effectively detoxify these compounds. acs.orgnih.gov The hydrolysis of ethyl paraoxon, a pesticide containing a phosphate (B84403) triester bond, by zirconium-based clusters proceeds through an intramolecular pathway where the reactivity is dependent on the protonation state of the bimetallic ZrIV–ZrIV active sites. rsc.org The mechanism for VX hydrolysis is proposed to involve the acidic, bridging hydroxyl groups of Zr(OH)₄, which protonate and catalytically hydrolyze the agent. acs.org

The hydroxyl (OH) groups on the surface of this compound are the primary active centers governing its reactivity. acs.orgacs.orgnih.govresearchgate.net These groups can be categorized into different types, such as terminal, bi-bridging, and tri-bridging hydroxyls, each contributing to the material's ability to adsorb and decompose various chemical species. acs.orgresearchgate.net

These surface hydroxyls act as sites for the adsorption and subsequent hydrolysis of molecules. acs.org For example, in the decomposition of chemical warfare agents, the acidic bridging OH groups are crucial for initiating the hydrolytic breakdown. acs.org The effectiveness of Zr(OH)₄ as a reactive sorbent is attributed to this combination of diverse surface hydroxyl species and coordinatively unsaturated zirconium sites. nih.govresearchgate.net The presence of these hydroxyl groups is also vital in the esterification of acetic acid with benzyl (B1604629) alcohol, where they contribute to the surface acidity of the catalyst. researchgate.net Furthermore, the hydroxyl groups can be regenerated; for instance, elevated humidity can promote the hydrolysis of adsorbed DMMP, producing methanol (B129727) and regenerating free hydroxyl species on the surface, allowing for further reactions. acs.orgacs.org

Mechanistic Pathways of Hydrolysis (e.g., Phosphonate Esters)

Interactions with Environmental Species and Contaminants

The performance of this compound in real-world applications is influenced by its interaction with common environmental species like water, carbon dioxide (CO₂), sulfur dioxide (SO₂), and nitrogen dioxide (NO₂). acs.orgnih.govresearchgate.net These atmospheric components can form adsorbates on the surface of Zr(OH)₄, potentially impacting its chemical reactivity by blocking active sites. acs.orgacs.orgresearchgate.net

Studies have shown that CO₂ can form adsorbed bicarbonate and carbonate complexes on the this compound surface, and high concentrations of CO₂ can reduce the decomposition rate of simulants like DMMP by occupying the active hydroxyl sites. acs.orgacs.org Other contaminants like SO₂ and NO₂ also rapidly form adsorbates on the surface through available hydroxyl species. nih.govresearchgate.net The relative stability of these molecular adsorbates has been predicted to follow the order: CO₂ < NO₂ < GB ≈ SO₂. nih.govresearchgate.net While predosing with CO₂ still allowed for rapid decomposition of the nerve agent sarin (GB), predosing with SO₂ and NO₂ led to reduced decomposition rates. nih.gov

Conversely, the presence of atmospheric water (humidity) can be beneficial. Elevated humidity has been shown to promote the hydrolysis of adsorbed contaminants, regenerating the active hydroxyl sites on the this compound surface. acs.orgacs.orgdtic.mil

Environmental SpeciesInteraction with this compoundEffect on ReactivitySource
Water (H₂O) / HumidityAdsorbs on surface, can regenerate hydroxyl groups.Promotes hydrolysis of adsorbed contaminants. acs.orgacs.orgdtic.mil
Carbon Dioxide (CO₂)Forms adsorbed (bi)carbonate complexes, occupying active sites.Reduces decomposition kinetics of contaminants like DMMP. GB decomposition remains rapid. acs.orgacs.orgnih.gov
Sulfur Dioxide (SO₂)Forms stable adsorbates on the surface.Reduces decomposition rates of nerve agents. nih.govresearchgate.net
Nitrogen Dioxide (NO₂)Forms adsorbates on the surface.Reduces decomposition rates of nerve agents. nih.govresearchgate.net

Adsorption Mechanisms of Anions (e.g., Sulfate (B86663), Carbonate)

This compound, often formulated as Zr(OH)₄·nH₂O or hydrous zirconia (ZrO₂·nH₂O), demonstrates significant reactivity towards various anions, a property crucial for its application in catalysis and as a sorbent. nih.govfrontiersin.orgresearchgate.net The adsorption mechanisms are complex and are influenced by factors such as the nature of the anion, the surface properties of the this compound, and the solution's pH.

The primary mechanisms for anion uptake include ligand exchange, surface complexation, and electrostatic interactions. frontiersin.orgfrontiersin.org Hard Lewis metals like zirconium exhibit a high affinity for anions through ligand exchange. frontiersin.orgfrontiersin.org This process involves the replacement of surface hydroxyl groups (–OH) or coordinated water molecules with the adsorbate anion. frontiersin.orgacs.org

Sulfate Adsorption: The adsorption of sulfate ions (SO₄²⁻) onto this compound often proceeds via an ion-exchange mechanism with the surface hydroxyl groups. researchgate.net This interaction is particularly relevant in the synthesis of sulfated zirconia catalysts, where the precursor's properties strongly influence the final material. In some cases, the presence of sulfate during the precipitation of zirconium hydroxide can lead to materials with high surface area and specific pore structures. google.com Studies have shown that the saturated sulfate adsorption capacity can be significant, and the process is often reversible, allowing for the regeneration of the adsorbent. researchgate.net

Carbonate Adsorption: Atmospheric carbon dioxide readily reacts with this compound to form adsorbed bicarbonate and carbonate species on the surface. nih.govacs.org The stability of these carbonate-like species is dependent on the partial pressures of CO₂ and water vapor. nih.govacs.org The formation of these adsorbates can impact the reactivity of this compound by occupying active surface sites. nih.govresearchgate.net For instance, high concentrations of CO₂ have been shown to reduce the decomposition kinetics of chemical warfare agent simulants by blocking active sites with carbonaceous adsorbates. nih.gov When CO₂ binds to the oxygen sites of zirconia, it can be adsorbed as carbonate, suggesting an interaction that can lead to the formation of compounds like Zr(OH)₂CO₃ during reactions. researchgate.net

The table below summarizes the key adsorption mechanisms for common anions on this compound.

Anion Primary Adsorption Mechanism(s) Key Findings
Sulfate (SO₄²⁻) Ion-exchange with surface hydroxyl groups The process is often reversible. researchgate.net
Carbonate (CO₃²⁻) Formation of adsorbed (bi)carbonate species Can block active sites, affecting reactivity. nih.govresearchgate.net Stability depends on CO₂ and H₂O partial pressures. nih.govacs.org
Phosphate (PO₄³⁻) Inner-sphere complexation, ligand exchange, electrostatic interactions Ammonium (B1175870) modification can enhance adsorption capacity by improving the utilization of hydroxyl groups. acs.org
Fluoride (B91410) (F⁻) Hydroxyl exchange from zirconyl complexes The presence of oxalate (B1200264) can enhance fluoride adsorption by controlling the nucleation and growth of zirconia particles. nih.gov

Surface Complexation and Ligand Exchange Phenomena

Surface complexation and ligand exchange are fundamental processes governing the interfacial chemistry of this compound. frontiersin.orgfrontiersin.org These phenomena are critical in applications ranging from contaminant removal to the synthesis of advanced materials. The surface of this compound is rich in hydroxyl groups (Zr-OH), which can act as sites for complexation reactions with various ions and molecules. acs.org

Inner-Sphere and Outer-Sphere Complexation: Anions can form either inner-sphere or outer-sphere complexes with the zirconium centers on the surface. Inner-sphere complexes involve the direct bonding of the anion to the zirconium ion, typically through ligand exchange with surface hydroxyls. acs.orggjesm.net This type of bonding is strong and is a primary mechanism for the adsorption of anions like phosphate. acs.orggjesm.net Outer-sphere complexes, on the other hand, involve electrostatic attraction between the charged surface and the anion, with a layer of water molecules separating them. gjesm.net

Ligand Exchange: Ligand exchange is a key mechanism where ligands (such as hydroxyl groups or water molecules) on the this compound surface are replaced by other ligands from the solution. frontiersin.orgfrontiersin.org This process is central to the adsorption of many anions. frontiersin.orgfrontiersin.orgacs.org For instance, the adsorption of phosphate has been shown to occur via the exchange of hydroxyl groups on the this compound surface, leading to the formation of stable inner-sphere complexes. acs.org The efficiency of this exchange can be influenced by modifying the surface, for example, with ammonium groups, which can increase the utilization of hydroxyl adsorption sites. acs.org

The nature of the surface complexes can be investigated using various spectroscopic techniques. For example, Fourier Transform Infrared (FTIR) spectroscopy can provide evidence for the formation of inner-sphere complexes and the involvement of hydroxyl groups in the adsorption process. acs.org X-ray Photoelectron Spectroscopy (XPS) can be used to probe the changes in the chemical environment of zirconium and the adsorbed species, confirming the formation of new chemical bonds. gjesm.net

Influence of Atmospheric Components (e.g., CO₂, H₂O) on Reactivity

Atmospheric components, particularly carbon dioxide (CO₂) and water (H₂O), have a significant impact on the surface chemistry and reactivity of this compound. nih.govacs.orgresearchgate.net These interactions are crucial to consider, especially for applications where the material is exposed to ambient conditions.

Interaction with Water (H₂O): this compound is inherently hydrated, containing both coordinated and uncoordinated water molecules. acs.org The presence of atmospheric water can influence its reactivity in several ways. Elevated humidity can promote hydrolysis reactions on the surface. For example, in the decomposition of the chemical warfare agent simulant dimethyl methylphosphonate (DMMP), increased humidity facilitated the hydrolysis of adsorbed DMMP, leading to the production of methanol and the regeneration of free hydroxyl species on the this compound surface. nih.govresearchgate.net However, the loss of water upon heating occurs in distinct stages, corresponding to the removal of uncoordinated water, coordinated water, and water from the condensation of hydroxyl groups. acs.org

Interaction with Carbon Dioxide (CO₂): Carbon dioxide readily adsorbs onto the surface of this compound, forming (bi)carbonate species. nih.govacs.org This adsorption can be detrimental to the catalytic activity of the material by blocking active sites. nih.gov The stability of these adsorbed carbonate species is dependent on the partial pressures of both CO₂ and H₂O. nih.govacs.org In some cases, the presence of co-adsorbed water can lead to reversible CO₂ adsorption and desorption, highlighting the potential for this compound in CO₂ capture applications. researchgate.net

The interplay between atmospheric adsorbates and the reactivity of this compound is complex. For instance, while high concentrations of CO₂ can inhibit certain reactions by site-blocking, the presence of water can sometimes mitigate these effects by promoting hydrolysis and regenerating active sites. nih.gov Understanding these interactions is essential for designing and utilizing this compound-based materials in real-world environmental conditions. nih.govacs.org

Precursor Reactivity in Material Conversion Processes

Transformation into Zirconia (ZrO₂) and Other Zirconium Compounds

This compound is a key precursor in the synthesis of zirconia (ZrO₂) and other zirconium-based materials due to its ability to transform into these compounds upon thermal treatment. jmst.orgresearchgate.netuni-regensburg.de The properties of the final zirconia product, such as its crystalline phase, particle size, and surface area, are strongly influenced by the characteristics of the initial this compound precursor and the conditions of the conversion process. researchgate.netuni-regensburg.de

The transformation of this compound to zirconia typically involves a dehydration and dehydroxylation process upon heating. jmst.orgresearchgate.net This process generally occurs in multiple stages. Initially, physically adsorbed and coordinated water is removed at lower temperatures. acs.orgresearchgate.net At higher temperatures, the condensation of hydroxyl groups leads to the formation of Zr-O-Zr bonds and the crystallization of zirconia. acs.org The amorphous this compound gradually transforms into crystalline phases of zirconia, with the tetragonal phase often forming first at lower temperatures, which then transforms to the more stable monoclinic phase upon further heating. jmst.org

The specific temperature at which these phase transformations occur can be influenced by various factors, including the presence of impurities or dopants and the heating rate. uts.edu.au For example, the transformation of amorphous zirconium hydroxide to tetragonal zirconia can occur at temperatures around 400-460°C. researchgate.net The subsequent transformation to the monoclinic phase may happen at temperatures above 600°C. jmst.org

The table below outlines the typical thermal transformation pathway of this compound.

Temperature Range Process Resulting Material
Room Temp - ~200°C Dehydration (loss of adsorbed and coordinated water) Dehydrated this compound
~200°C - ~500°C Dehydroxylation (condensation of hydroxyl groups) and Nucleation Amorphous/Nanocrystalline Zirconia
~400°C - ~600°C Crystallization Tetragonal Zirconia (t-ZrO₂)
>600°C Phase Transformation Monoclinic Zirconia (m-ZrO₂)

Formation of Doped and Composite Zirconia Materials

This compound serves as a versatile precursor for the synthesis of doped and composite zirconia materials with tailored properties for specific applications. kaimosi.comfinechem-mirea.ru Doping involves the incorporation of other metal ions into the zirconia lattice, while composites involve the combination of zirconia with other materials.

Doped Zirconia: Doping is often used to stabilize the tetragonal or cubic phases of zirconia at room temperature, which can enhance its mechanical properties or ionic conductivity. Common dopants include yttrium, cerium, and scandium oxides. finechem-mirea.ru The synthesis of doped zirconia often involves the co-precipitation of this compound with the salts of the dopant metals. Subsequent calcination of this mixed hydroxide precursor leads to the formation of a solid solution of the dopant oxide in the zirconia matrix. finechem-mirea.ru For example, stabilization of zirconia with yttria can lead to the formation of tetragonal or cubic solid solutions. finechem-mirea.ru

Composite Zirconia: this compound can also be used to prepare zirconia-based composites. This can be achieved by precipitating this compound onto a support material or by physically mixing it with another component before thermal treatment. For instance, zirconia can be supported on materials like zeolite or silica (B1680970) to create catalysts with high surface area and specific functionalities. researchgate.net this compound can also be combined with other metal hydroxides to form mixed-oxide composites upon calcination. gjesm.net These composites can exhibit synergistic properties that are not present in the individual components.

The use of this compound as a precursor allows for a high degree of control over the composition and microstructure of the final doped or composite material, enabling the development of advanced materials for a wide range of applications.

Mechanistic Studies of this compound in Catalytic Processes

This compound and its derivatives are employed as catalysts or catalyst supports in a variety of chemical reactions. Mechanistic studies are crucial for understanding how these materials facilitate chemical transformations at a molecular level.

The catalytic activity of this compound is often attributed to the presence of both Lewis acidic sites (coordinatively unsaturated Zr⁴⁺ ions) and Brønsted basic sites (surface hydroxyl groups). researchgate.net The interplay between these acidic and basic sites is often key to the catalytic mechanism.

Hydrolysis Reactions: Zirconium-based materials, including those derived from this compound, have shown significant catalytic activity in hydrolysis reactions. For example, zirconium-based metal-organic frameworks (MOFs) have been studied for the hydrolysis of nerve agent simulants. chemrxiv.org Mechanistic studies suggest that the catalytic cycle can involve the displacement of a water ligand on a zirconium site by the substrate molecule. The Lewis acidic zirconium center then activates the substrate, making it more susceptible to nucleophilic attack by a hydroxide ion from the solution. chemrxiv.org In some cases, the binuclear Zr(IV)-Zr(IV) sites have been identified as the active centers for hydrolysis. rsc.org

Isomerization and Hydrogenation Reactions: this compound-based catalysts have also been investigated for reactions such as glucose isomerization and transfer hydrogenation. researchgate.netresearchgate.net In glucose isomerization, the Lewis basic sites are believed to be the active centers. researchgate.net For the transfer hydrogenation of furfural (B47365) to furfuryl alcohol, the catalytic activity of Zr(OH)₄ has been attributed to a mechanism involving both the basic hydroxyl groups and the acidic zirconium centers, which facilitate the hydride transfer via a six-membered ring intermediate. researchgate.net

Kinetic studies are often employed to elucidate reaction mechanisms. By determining reaction orders and activation energies, insights into the rate-determining steps and the nature of the active sites can be obtained. kaimosi.com For example, kinetic data for transesterification reactions catalyzed by sulfated zirconia have been used to propose an Eley-Rideal mechanism. kaimosi.com

Lewis Acid Properties and Active Sites

The catalytic and sorptive capabilities of this compound are intrinsically linked to the nature and distribution of its surface active sites. google.com The surface of zirconium hydroxide is characterized by the presence of both Brønsted and Lewis acid sites, with the latter often being more predominant. google.comekb.eg These Lewis acid sites, primarily coordinatively unsaturated zirconium (Zr⁴⁺) ions, are crucial for the material's reactivity. google.comresearchgate.net

The preparation method significantly influences the properties of zirconium hydroxides and their subsequent oxide forms. google.com Techniques such as temperature-programmed desorption (TPD) and infrared (IR) spectroscopy are instrumental in characterizing the quantity, strength, and nature of these acid sites. google.com For instance, IR spectra of adsorbed pyridine (B92270) can distinguish between Brønsted and Lewis acid sites, with bands around 1440-1450 cm⁻¹ and 1600-1620 cm⁻¹ indicating Lewis acidity, while peaks near 1530-1550 cm⁻¹ and 1630-1640 cm⁻¹ are characteristic of Brønsted acidity. google.comekb.eg

The amphoteric nature of zirconium hydroxide also contributes to its ability to selectively adsorb a wide range of anions. google.com The surface hydroxyl groups, which can be bridging or terminal, play a vital role in these interactions and subsequent chemical transformations. nih.govacs.org The presence of defects and undercoordinated metal centers, particularly in nanoscale forms, further enhances the density of active sites. nih.govjh.edu Doping zirconium hydroxide with species like sulfate can significantly increase its surface area and acidity, creating what are known as solid superacids. google.comrsc.org

Table 1: Spectroscopic Data for Acid Site Characterization on Zirconium Hydroxide
TechniqueObserved FeatureInterpretationReference
Infrared (IR) Spectroscopy (with pyridine probe)Bands at 1440-1450 cm⁻¹ and 1600-1620 cm⁻¹Lewis Acid Sites google.com
Infrared (IR) Spectroscopy (with pyridine probe)Bands at 1530-1550 cm⁻¹ and 1630-1640 cm⁻¹Brønsted Acid Sites google.com
Temperature-Programmed Desorption (TPD)Desorption peaks at various temperaturesQuantification and strength of acid/basic sites google.com

Role in Selective Hydrogenation and Esterification

This compound and its derivatives serve as effective heterogeneous catalysts in important organic transformations such as selective hydrogenation and esterification.

In selective hydrogenation , particularly the transfer hydrogenation of biomass-derived compounds, this compound demonstrates significant catalytic activity. For instance, it has been successfully used in the conversion of furfural to furfuryl alcohol. researchgate.netrsc.org The catalytic efficiency is attributed to the presence of both acid and base sites on the amorphous zirconia surface. researchgate.net In these reactions, an alcohol like isopropanol (B130326) often acts as the hydrogen donor. researchgate.netacs.org The catalyst's performance, including its recyclability, can be optimized by partial dehydration at specific temperatures. acs.org The mechanism is believed to involve a six-membered ring transition state. researchgate.net

Zirconium-based materials, including those derived from this compound, are also employed in the hydrogenation of other carbonyl compounds. For example, a cationic Ru(II) complex intercalated into zirconium phosphate layers has shown high efficiency in converting furfural and other biomass-derived carbonyls to their corresponding alcohols. chemistryviews.org This enhanced activity is due to the formation of a Ru-O-P active species, which facilitates the heterolytic cleavage of hydrogen. chemistryviews.org

For esterification reactions, which are typically acid-catalyzed, zirconium hydroxide-based materials, especially sulfated zirconia, are highly effective. google.commdpi.com Sulfated zirconia, prepared by treating zirconium hydroxide with sulfuric acid, exhibits strong acidic properties, making it a potent solid acid catalyst for reactions like the esterification of lower aliphatic alcohols with acetic acid or propanoic acid with methanol. mdpi.com The parent zirconia is often inactive, but sulfation generates strong Brønsted and Lewis acid pairs that are crucial for catalytic activity. mdpi.com The catalyst's performance is directly correlated with its acid strength. mdpi.com However, factors like high surface hydrophilicity can sometimes suppress esterification by blocking active sites or promoting the reverse hydrolysis reaction. mdpi.com

Table 2: Catalytic Performance of this compound in Hydrogenation and Esterification
ReactionSubstrateProductCatalyst SystemKey FindingsReference
Selective Transfer HydrogenationFurfuralFurfuryl AlcoholZr(OH)₄ with 2-propanolAchieved 98.9 mol% yield of furfuryl alcohol. researchgate.net
Transfer HydrogenationBenzaldehydeBenzyl AlcoholPartially dehydrated Zirconium Hydroxide with isopropanolDeveloped a rapid and recyclable flow chemistry system. acs.org
EsterificationEthanol (B145695)/n-Butanol and Acetic AcidCorresponding estersSilica supported Sulfated Zirconia (SZ/silica-H)Showed superior activity compared to other solid acid catalysts.
EsterificationPropanoic Acid and MethanolMethyl PropanoateSulfated Zirconia (SZ)Activity directly correlated with acid strength and the formation of Brønsted-Lewis acid pairs. mdpi.com

Detoxification Mechanisms (e.g., Chemical Warfare Agent Simulants)

This compound and related zirconium-based materials, including metal-organic frameworks (MOFs), have emerged as highly promising materials for the rapid detoxification of chemical warfare agents (CWAs) and their simulants. nih.govrsc.orgdigitellinc.com Their effectiveness stems from a combination of excellent sorption properties and high reactivity toward organophosphorus compounds. nih.gov

The primary mechanism of detoxification is the catalytic hydrolysis of the toxic agents. nih.govacs.org Studies using simulants like dimethyl methylphosphonate (DMMP) have provided significant insight into this process. The hydrolysis of DMMP on this compound leads to the formation of less toxic products like methyl methylphosphonate and methoxy groups. researchgate.netnih.gov This reaction occurs on the free bridging and terminal hydroxyl sites of the Zr(OH)₄ surface. nih.gov

Density functional theory (DFT) calculations have further elucidated the mechanism at a molecular level. acs.orgnih.gov DMMP can bind to the catalyst's surface through its phosphoryl oxygen, either by forming a strong hydrogen bond with a bridging hydroxyl group or a coordinate bond with an unsaturated Zr atom. acs.orgnih.gov The hydrolysis of the P-OCH₃ bond is proposed to occur via an addition-elimination mechanism, which is both kinetically and thermodynamically favored over a direct interchange. acs.orgnih.gov

The acidic bridging hydroxyl groups on the this compound surface are considered particularly important, as they are proposed to protonate and catalytically hydrolyze nerve agents like VX. acs.orgresearchgate.net this compound has demonstrated remarkable speed in detoxifying actual agents, with observed half-lives of approximately 1 minute for VX and 8.7 minutes for GD (Soman). acs.orgresearchgate.net

The operational environment can influence the detoxification efficiency. High concentrations of atmospheric CO₂ can reduce the decomposition kinetics by occupying the active sites with carbonate species. nih.gov Conversely, elevated humidity can be beneficial, as it promotes the hydrolysis of the adsorbed agent and helps regenerate the active hydroxyl groups on the catalyst's surface. nih.gov Recent developments include immobilizing this compound onto textiles to create self-detoxifying protective gear. heathcoat.co.uk

Table 3: Detoxification Performance of this compound against CWAs and Simulants
Agent/SimulantCatalystObserved Half-LifeKey Mechanistic FeatureReference
VXZr(OH)₄~1 minuteProtonation and catalytic hydrolysis by acidic bridging OH groups. acs.org, researchgate.net
GD (Soman)Zr(OH)₄8.7 minutesHydrolytic degradation. acs.org, researchgate.net
HD (Mustard Gas)Zr(OH)₄2.3 hoursHydrolytic degradation. acs.org, researchgate.net
Dimethyl Methylphosphonate (DMMP)Zr(OH)₄-Hydrolysis on free bridging and terminal hydroxyl sites. nih.gov, researchgate.net

Advanced Applications and Functional Roles in Materials Science and Environmental Remediation

Catalysis and Catalytic Supports

Zirconyl hydroxide (B78521) plays a crucial role in the field of catalysis, both as a catalyst itself and as a support for other catalytic materials. zhuoerchem.comxingluchemical.com Its utility spans across various chemical transformations, from organic synthesis to petroleum processing.

Heterogeneous Catalysis (e.g., Organic Synthesis, Petroleum Applications)

As a heterogeneous catalyst, zirconyl hydroxide offers a high surface area and Lewis acid characteristics, making it effective in promoting a variety of chemical reactions. zhuoerchem.com In organic synthesis, it has been successfully employed in the production of esters, ethers, and alcohols. zhuoerchem.com A notable application is the selective oxidation of anilines to produce valuable compounds like azoxybenzenes, azobenzenes, and nitrosobenzenes. nih.gov This process can be controlled by simply adjusting the reaction solvent, offering an economical and environmentally friendly strategy. nih.gov

In the petroleum industry, this compound is utilized in the synthesis of solid acid catalysts for refining processes. procurementresource.com These catalysts are instrumental in cracking processes to produce fuels. procurementresource.com The versatility of zirconium-based catalysts extends to hydrocarbon reforming, further highlighting their industrial significance. noahchemicals.com

Precursor for Sulfated Zirconia Catalysts

This compound is a key precursor in the preparation of sulfated zirconia (SO₄²⁻/ZrO₂), a solid superacid catalyst. scirp.orgceon.rs The process typically involves the sulfation of amorphous zirconium hydroxide followed by calcination. scirp.orgkaimosi.com The resulting sulfated zirconia catalysts exhibit strong acidity and are active in various organic synthesis and transformation reactions, including condensation, isomerization, esterification, and transesterification. kaimosi.comresearchgate.net The properties and performance of the final catalyst are significantly influenced by the preparation method and the nature of the zirconium hydroxide precursor. scirp.orgceon.rs The addition of sulfate (B86663) ions not only creates superacid sites but also enhances the thermal stability of the zirconia. scirp.orgkaimosi.com

Support for Metal Nanoparticle Catalysts (e.g., Gold-based)

This compound and its derivative, zirconia (ZrO₂), serve as excellent supports for metal nanoparticle catalysts, particularly those based on gold. scitechdaily.commpg.de The interaction between the gold nanoparticles and the zirconia support is crucial for the catalytic activity. scitechdaily.com For instance, gold nanoparticles supported on zirconia have been shown to effectively catalyze the direct C-H/C-H bond coupling of organic molecules, a significant reaction in organic synthesis. nih.gov The zirconia support, with its ability to release oxygen, plays a vital role in this catalytic process. nih.gov Furthermore, the low-energy oxygen-terminated surfaces of zirconia help in maintaining the spherical shape of gold nanoparticles, which is essential for their catalytic function. researchgate.net These hybrid catalysts have also demonstrated high efficiency in the selective oxidation of glucose and the conversion of waste materials like biomass and polyester (B1180765) into valuable organosilane compounds. scitechdaily.commdpi.com

Adsorption and Separation Technologies

The unique surface properties of this compound, particularly its large surface area, make it an effective adsorbent for removing various pollutants from water. zhuoerchem.com This has led to its application in several environmental remediation technologies.

Heavy Metal Removal from Aqueous Solutions (e.g., Arsenic, Lead, Chromium(VI))

This compound and its composites have demonstrated significant efficiency in removing heavy metals from contaminated water sources. zhuoerchem.com

Arsenic: this compound-based adsorbents are highly effective for the removal of both arsenite (As(III)) and arsenate (As(V)). isolux-arsenicremoval.comnih.gov It can be used in powdered form, which provides a larger surface area for faster arsenic uptake compared to granular media. isolux-arsenicremoval.com Composites of this compound with materials like biochar have shown high adsorption capacities for both arsenic species. nih.gov The mechanism of arsenic adsorption involves complexation and electrostatic attraction. nih.gov

Lead: Zirconium-based materials, including those derived from this compound, have been investigated for lead (Pb²⁺) removal. frontiersin.orgnih.gov For example, a nanocomposite hydrogel based on hydrous zirconium oxide has shown effective adsorption of lead ions. nih.gov The primary adsorption mechanism is believed to be complexation between the hydrous zirconia and the lead ions. nih.gov

Chromium(VI): Hydrous zirconium oxide has been successfully used to remove toxic hexavalent chromium (Cr(VI)) from aqueous solutions. nih.govresearchgate.net The adsorption process is influenced by factors such as pH, with lower pH values generally favoring removal. nih.gov The mechanism can involve ion exchange between chromate (B82759) ions and sulfate or hydroxide ions in the adsorbent's structure. scite.aijst.go.jp

Table 1: Adsorption Capacities of this compound-Based Materials for Heavy Metals

Adsorbent Target Pollutant Maximum Adsorption Capacity Reference
Zirconium hydroxide nanoparticle encapsulated magnetic biochar Arsenic (III) 107.6 mg/g nih.gov
Zirconium hydroxide nanoparticle encapsulated magnetic biochar Arsenic (V) 40.8 mg/g nih.gov
Hydrous zirconium oxide-based hydrogel Lead (II) 0.620 mmol/g nih.gov
Hydrous zirconium oxide Chromium (VI) 61-66 mg/g nih.gov

Anion Scavenging (e.g., Fluoride (B91410), Phosphate)

This compound is also effective in scavenging harmful anions from water.

Fluoride: Zirconium-based materials are recognized for their ability to remove fluoride from drinking water. nih.govorientjchem.org Amorphous zirconium hydroxide, prepared by co-precipitation, has been shown to be an effective adsorbent for this purpose. nih.gov The material possesses a large surface area and a mesoporous structure, which contribute to its high adsorption capacity. nih.gov The strong affinity between zirconium(IV) and fluoride ions is a key factor in the removal process. orientjchem.org

Phosphate (B84403): Zirconium (IV) hydroxide is a promising adsorbent for removing excess phosphate from wastewater, which is crucial for controlling eutrophication. researchgate.netnih.gov Amorphous zirconium hydroxide, in particular, exhibits a high selectivity and capacity for phosphate adsorption. researchgate.netmdpi.com The mechanism of phosphate removal is primarily through inner-sphere complexation, where phosphate ions replace hydroxyl groups on the surface of the this compound. researchgate.netmdpi.com

Table 2: Adsorption Capacities of this compound-Based Materials for Anions

Adsorbent Target Pollutant Maximum Adsorption Capacity Reference
Amorphous zirconium hydroxide Phosphate 30.40 mg P/g (at pH 4.0, 22°C) researchgate.netnih.gov
Amorphous zirconium hydroxide Phosphate 18.50 mg P/g (at pH 7.1, 22°C) researchgate.netnih.gov
Amorphous zirconium hydroxide Phosphate 19.60 mg P/g (at pH 10.0, 22°C) researchgate.netnih.gov
Hydrous zirconium oxide Fluoride 124 mg/g frontiersin.orgfrontiersin.org

Table 3: List of Chemical Compounds

Compound Name
This compound
Zirconia
Sulfated Zirconia
Gold
Arsenic
Lead
Chromium(VI)
Fluoride
Phosphate
Ester
Ether
Alcohol
Azoxybenzene
Azobenzene
Nitrosobenzene
Aniline
Organosilane
Arsenite
Arsenate
Chromate
Zirconium(IV)
Sulfate
Hydroxide
Zirconium
Carbon
Iron
Aluminum
Nickel
Silicon
Cellulose
Glucose

Environmental Decontamination Materials (e.g., Toxic Chemicals, Chemical Warfare Agents)

Zirconium hydroxide has demonstrated significant efficacy as a reactive sorbent for the decontamination and detoxification of toxic chemicals, most notably chemical warfare agents (CWAs). google.comacs.org Its effectiveness is attributed to its excellent sorption properties and the reactivity of its diverse surface hydroxyl groups and defect sites, which facilitate the hydrolysis of hazardous compounds. acs.orgresearchgate.netnih.gov The material can be deployed in various forms, including as a free-flowing powder, as a component in a sprayable slurry, or as a coating on fabrics for protective gear. google.comdtic.milnoahchemicals.com

Research has quantified the rapid decomposition of several CWAs upon reaction with zirconium hydroxide. dtic.milacs.org For instance, the nerve agent VX is detoxified almost instantaneously, highlighting the material's potential for rapid response scenarios. acs.org

Decontamination Efficacy of Zirconium Hydroxide for Select Chemical Warfare Agents

Chemical Warfare Agent Type Observed Half-Life with Zr(OH)₄ Source
VX Nerve Agent ~1 minute dtic.milacs.org
Soman (GD) Nerve Agent 8.7 minutes dtic.milacs.org
Sulphur Mustard (HD) Blister Agent 2.3 hours (138 minutes) dtic.milacs.org

The performance of zirconium hydroxide as a decontaminant can be influenced by environmental conditions. Studies using dimethyl methylphosphonate (B1257008) (DMMP), a CWA simulant, showed that high concentrations of atmospheric carbon dioxide (CO₂) can reduce the decomposition kinetics by occupying the active sites on the Zr(OH)₄ surface with carbonate species. acs.orgnih.gov However, the presence of humidity can be beneficial, as it promotes the hydrolysis of the adsorbed toxic agent and helps regenerate the reactive hydroxyl groups on the zirconium hydroxide surface. acs.orgnih.gov Even when challenged with environmental contaminants like CO₂, SO₂, and NO₂, zirconium hydroxide maintains its total sorption capacity for agents like Sarin (B92409) (GB), demonstrating its robustness for real-world applications. researchgate.net

Precursor in Advanced Ceramics and Nanomaterials Synthesis

This compound is a fundamentally important precursor in the bottom-up synthesis of advanced zirconium-based materials. researchgate.netuni-regensburg.de The physical and chemical properties of the initial hydroxide gel or powder, such as particle size and structure, strongly influence the characteristics of the final ceramic product, particularly the crystalline phase and stability of the resulting zirconia (ZrO₂) upon calcination. researchgate.netrsc.org

This compound is widely used to produce zirconia (ZrO₂) nanoparticles and thin films through various chemical routes, including sol-gel synthesis, co-precipitation, and hydrothermal methods. nih.govrsc.orge3s-conferences.org In a typical process, an aqueous solution of a zirconium salt, such as zirconyl chloride (ZrOCl₂), is treated with a base like ammonia (B1221849) or sodium hydroxide to precipitate amorphous zirconium hydroxide. frontiersin.orgresearchgate.net This hydroxide precursor is then subjected to heat treatment (calcination) to remove water and induce crystallization into ZrO₂. frontiersin.orge3s-conferences.org

The final properties of the zirconia nanoparticles, such as their crystal structure (monoclinic or the metastable tetragonal phase) and size, are highly dependent on the synthesis conditions. nih.govrsc.org Factors like the pH during precipitation, the type of precursor salt, and the calcination temperature and duration can be precisely controlled to tailor the material's characteristics. researchgate.netrsc.org For example, a sol-gel method using zirconyl oxychloride and controlling the pH to 9 with ammonium (B1175870) hydroxide, followed by calcination, can yield tetragonal ZrO₂. e3s-conferences.org Green synthesis routes using plant extracts as stabilizing agents have also been developed to produce ZrO₂ nanoparticles from zirconyl oxychloride precursors. mdpi.com

Beyond powders, conformal thin films of amorphous zirconium hydroxide can be created on various substrates using techniques like cathodic electrodeposition from a ZrOCl₂ solution. acs.org These films, which can be just nanometers thick, possess a high specific surface area and can be subsequently calcined to form crystalline ZrO₂ films, demonstrating the versatility of the hydroxide precursor. acs.org

Selected Synthesis Methods for Zirconia from this compound Precursors

Synthesis Method Precursors/Reagents Key Process Steps Resulting Material Source
Sol-Gel Zirconyl chloride, Ammonium hydroxide Precipitation of Zr(OH)₄ at pH 9, followed by calcination. Tetragonal ZrO₂ nanoparticles e3s-conferences.org
Co-precipitation Zirconium nitrate (B79036), Potassium hydroxide Precipitation followed by calcination. Zirconia nanoparticles nih.gov
Hydrothermal Zirconyl chloride octahydrate, Ammonium hydroxide Hydrothermal treatment at 200°C for 12 hours. Pure tetragonal ZrO₂ nanoparticles rsc.org
Green Synthesis Zirconyl oxychloride, Toddalia asiatica leaf extract Mixing of precursor and extract, followed by centrifugation, drying, and calcination at 300°C. Spherical ZrO₂ nanoparticles (15-30 nm) with mixed tetragonal/monoclinic phases mdpi.com
Cathodic Electrodeposition Zirconyl chloride (ZrOCl₂) Electrodeposition from aqueous solution onto a substrate. Conformal, 50 nm thick amorphous zirconium hydroxide films acs.org

This compound also serves as a key starting material in the production of yttria-stabilized zirconia (YSZ), a high-performance ceramic valued for its thermal stability and ionic conductivity. ekb.egpreciseceramic.com The purpose of adding yttrium oxide (Y₂O₃), or yttria, is to stabilize the desirable cubic or tetragonal crystal structure of zirconia at room temperature. preciseceramic.com

The synthesis process often involves co-precipitation or mixing of zirconium and yttrium precursors. In one method, zirconium hydroxide is first precipitated from a solution of a zirconium salt. ekb.eg This hydroxide is then intimately mixed with an yttrium-containing compound, such as yttrium oxalate (B1200264) or yttrium acetate. google.comrsc.org Subsequent calcination of this precursor mixture at high temperatures (e.g., 800-900°C) facilitates the removal of water and hydroxide groups and the formation of a solid solution of yttria in zirconia, resulting in the stabilized YSZ ceramic powder. ekb.eggoogle.com For instance, mixing zirconium basic carbonate with yttrium oxalate and calcining at 800°C has been shown to produce a stabilized zirconia powder with a 100% tetragonal phase. google.com

The role of this compound as a precursor extends to the fabrication of advanced composite materials. Zirconium-based composites are developed to combine the properties of zirconia with other materials to achieve enhanced performance characteristics.

One example is the creation of zirconium oxide-aluminum oxide (zirconia-alumina) composites. google.com A manufacturing method involves infiltrating aluminum hydroxide particles with a zirconyl chloride solution. By neutralizing the mixture with ammonia, zirconium hydroxide is precipitated directly onto the surface of the aluminum hydroxide particles, creating a coated precursor. This composite granule is then dried and sintered, yielding a zirconia-alumina composite material where the zirconia phase is intimately integrated with the alumina (B75360) matrix. google.com

Furthermore, zirconium hydroxide is a precursor for other zirconium-based materials used in composites, such as zirconium phosphate. frontiersin.orgfrontiersin.org These materials can be grafted onto supports like silica (B1680970) gel to create composite adsorbents for environmental applications, such as the removal of heavy metals like lead and copper from water. frontiersin.orgfrontiersin.org

Formation of Yttria-Stabilized Zirconia (YSZ)

Emerging Functional Materials

The unique chemical properties of this compound and its derivatives make it a component in the development of emerging functional materials. noahchemicals.com Its high surface reactivity and ability to interact with specific molecules are being explored for applications in sensing technologies.

Zirconium-based materials are utilized in the field of chemical sensors. Zirconium hydroxide itself has been noted for its utility in the detection of carbon dioxide (CO₂). noahchemicals.com Mesoporous zirconium hydroxide, with its high surface area, exhibits significant CO₂ adsorption capacity, making it a promising material for CO₂ capture and potentially for sensing applications. researchgate.net

While direct sensing with the hydroxide is an area of interest, a more established application for zirconium compounds is in zirconium oxide (zirconia) based sensors. airmet.com.aupureairemonitoring.com These sensors are widely used for monitoring oxygen levels in various environments, including in dual-gas monitors that also detect CO₂. airmet.com.au The long-life zirconium oxide sensor provides stable oxygen readings, which are often required in areas where CO₂ or other inert gases are stored, as a buildup of these gases can displace oxygen and create a hazardous environment. pureairemonitoring.comco2meter.com The stability and long operational life (over 10 years) of these zirconium oxide sensors, which are derived from zirconium-based precursors, highlight the importance of zirconium chemistry in creating robust functional devices. pureairemonitoring.com

Components in Energy Storage Systems (e.g., Batteries)

This compound, and its derivative zirconium-based compounds, are emerging as significant materials in the advancement of energy storage technologies. Their application spans from enhancing conventional lithium-ion batteries to enabling next-generation solid-state and thermochemical energy storage systems. The unique properties of these compounds, such as thermal stability and ion-exchange capacity, address critical challenges in battery performance, safety, and efficiency. noahchemicals.comsigmaaldrich.com

Research has demonstrated that utilizing this compound as a coating on battery cathodes can markedly improve performance. noahchemicals.com Specifically in lithium-ion batteries, a this compound coating on cathode materials like lithium manganate, lithium cobalt acid, and lithium iron phosphate helps to enhance capacity retention. noahchemicals.comfitechem.com It achieves this by mitigating the detrimental growth of resistive layers at the electrode-electrolyte interface, a common cause of performance degradation over a battery's life. noahchemicals.com The amorphous and highly defective crystal structure of this compound is believed to play a crucial, though not yet fully understood, role in these interfacial improvements. dtic.mil

Beyond coatings, zirconium compounds derived from this compound are integral to the development of novel electrolytes. A significant breakthrough is the creation of a solid-state electrolyte, lithium zirconium oxychloride (LZCO). cas.cn Synthesized from affordable precursors like zirconium chloride and lithium hydroxide, LZCO exhibits a high room-temperature ionic conductivity of up to 2.42 mS cm⁻¹, which is among the highest reported for solid-state electrolytes. cas.cn All-solid-state batteries using this electrolyte have shown exceptional stability, cycling for over 2000 times under fast-charging conditions. cas.cn

In the realm of thermochemical energy storage, zirconium compounds have been shown to drastically enhance the properties of materials like magnesium hydroxide. By doping magnesium hydroxide with zirconium oxynitrate, researchers have observed a significant reduction in the dehydration temperature and a 306-fold increase in the heat-storage rate, showcasing the potential for more efficient capture and release of thermal energy. researchgate.net

Table 1: Research Findings on this compound in Energy Storage

Application Area Compound/Method Key Finding Reference
Cathode Coating This compound Improves capacity retention in lithium batteries by reducing friction-causing growth between electrode and electrolyte. noahchemicals.com
Cathode Materials Nano Zirconium Hydroxide Used as a component in lithium manganate, lithium cobalt acid, and lithium iron phosphate cathodes. fitechem.com
Solid-State Electrolyte Lithium Zirconium Oxychloride (LZCO) Achieves high ionic conductivity (2.42 mS cm⁻¹) and enables stable, long-cycle life in all-solid-state batteries. cas.cn
Thermochemical Storage Zirconium Oxynitrate doped Mg(OH)₂ Dehydration temperature decreases from 337 °C to 228 °C; heat-storage rate increases 306-fold. researchgate.net

Coatings and Thin Films

This compound serves as a critical precursor and direct component in the formulation of advanced coatings and thin films for a wide array of applications, ranging from environmental protection to materials science. Its ability to be transformed into zirconium oxide (zirconia) or used in its hydroxide form allows for the creation of surfaces with tailored properties, including high thermal resistance, corrosion protection, and specific chemical reactivity. industrialplating.comzhuoerchem.comgoogle.com

Amorphous this compound itself has been successfully deposited as thin, conformal films. acs.org Using techniques like cathodic electrodeposition, researchers have created 50 nm thick films with a high specific surface area (132 m²/g) and nanoscale pores (2.4 nm). acs.org A key application for such films is in decontamination, where they show high efficiency in decomposing chemical warfare agent simulants. acs.org Similarly, nanofibers coated with this compound are effective against nerve agents, making them useful for protective fabrics in military and medical fields. noahchemicals.com

More commonly, this compound is a starting material for producing zirconium oxide (ZrO₂) coatings. These coatings are renowned for their use as thermal barriers, particularly in high-temperature environments like jet engine components and rocket engine thrust chambers, where they can resist particle erosion at temperatures above 1550°F. industrialplating.com In the automotive and appliance industries, zirconium oxide conversion coatings are applied to metal substrates to provide enhanced corrosion resistance and to improve paint adhesion. google.com

The methods for depositing these films are diverse and influence the final properties of the coating. Techniques such as spray pyrolysis, sputtering, and atomic layer deposition (ALD) are employed to create zirconium oxide thin films. researcher.lifedovepress.comespublisher.com The resulting films can be amorphous or crystalline, with phases like cubic, tetragonal, and monoclinic being achievable depending on the deposition parameters. espublisher.comresearchgate.net For instance, ALD can produce highly uniform, smooth, and amorphous thin films that are being explored for medical applications, such as improving the biocompatibility of implants. dovepress.com

Table 2: Properties of Zirconyl-Based Thin Films and Coatings

Film/Coating Type Deposition Method Key Properties Primary Application Reference
Amorphous this compound Cathodic Electrodeposition 50 nm thick, high surface area (132 m²/g), nanoscale pores (~2.4 nm) Decontamination of chemical agents acs.org
Zirconium Oxide Sputtering Tetragonal structure, grain size ~5 nm, low friction coefficient Wear-resistant coatings researcher.liferesearchgate.net
Zirconium Oxide Atomic Layer Deposition (ALD) Amorphous, high homogeneity, low roughness, biocompatible Medical implant coatings dovepress.com
Zirconium Oxide Thermal Spray Excellent thermal shock and particle erosion resistance (>1550°F) Thermal barrier coatings (e.g., jet engines) industrialplating.com
Zirconium Oxide Spray Pyrolysis / Conversion Coating Crystalline cubic phase, improved paint adhesion, corrosion resistance Protective coatings for metals google.comespublisher.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the properties of zirconyl hydroxide (B78521) and its interactions with other molecules. DFT calculations allow for a detailed examination of the electronic structure and have been instrumental in predicting and explaining experimental observations.

Adsorption and Binding Energy Calculations

DFT calculations are extensively used to model the adsorption of various molecules onto the surface of zirconyl hydroxide and to calculate the corresponding binding energies. This is critical for understanding its application in filtration and decontamination. morressier.com For example, studies have investigated the interaction of Zr(OH)₄ with chemical warfare agents (CWAs) like sarin (B92409) (GB) and VX, as well as environmental contaminants like SO₂. morressier.com

The adsorption of carbon dioxide (CO₂) has also been studied, revealing that it can form carbonates on the surface, which may block reactive sites. dtic.mil DFT calculations have shown that adsorbates derived from sulfur dioxide (SO₂) and nitrogen dioxide (NO₂) have significantly higher binding energies compared to CO₂-based adsorbates, suggesting they can displace them. dtic.mil In a study on a zirconium-based metal-organic framework (Zr-MOF), DFT calculations confirmed that Zr-O(H) bridges bind arsenate (As(V)) more strongly with a binding energy of 4.38 eV, compared to Zr-O-C linkages with a binding energy of 4.11 eV. surfacesciencewestern.com

The hydrolysis of dimethyl methylphosphonate (B1257008) (DMMP), a simulant for nerve agents, on a cyclic tetramer model of zirconium hydroxide, [Zr₄(OH)₁₆], has been explored using DFT. nih.gov These calculations revealed that DMMP can bind to the tetramer either through a strong hydrogen bond with a bridging hydroxyl group or by forming a coordinate bond with a coordinatively unsaturated zirconium atom. nih.gov The resulting hydrogen-bonded complexes and Lewis adducts were found to have similar energies. nih.gov

Calculated Binding Energies for Adsorption on Zirconium-Based Materials
AdsorbateSubstrateBinding Energy (eV)Computational MethodReference
Arsenate (As(V))Zr-MOF (Zr-O(H) bridge)4.38DFT surfacesciencewestern.com
Arsenate (As(V))Zr-MOF (Zr-O-C linkage)4.11DFT surfacesciencewestern.com

Reaction Pathway and Transition State Determination

A key advantage of DFT is its ability to map out potential energy surfaces for chemical reactions, allowing for the determination of reaction pathways and the identification of high-energy transition states. solubilityofthings.com This is crucial for understanding the mechanisms of reactions catalyzed or mediated by this compound.

For the hydrolysis of DMMP on the [Zr₄(OH)₁₆] cluster, DFT calculations identified two possible pathways for the cleavage of the P-OCH₃ bond. nih.gov One is an addition-elimination mechanism involving a terminal hydroxyl group on the same site, and the other is a direct interchange between a terminal hydroxyl and the methoxy (B1213986) group of DMMP. nih.gov By calculating the activation and reaction enthalpies, it was determined that the addition-elimination mechanism is favored both kinetically and thermodynamically over the direct interchange. nih.gov Such detailed mechanistic insights are vital for predicting the reactivity of amorphous zirconium hydroxide towards phosphonate (B1237965) esters, including CWAs. nih.gov The determination of transition state structures is a computationally intensive process, often requiring the calculation of both first and second derivatives of the potential energy surface. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement static DFT calculations by introducing temperature and dynamic effects, providing a picture of how this compound and its complexes behave over time. acs.org These simulations have been used to study the structural properties of Zr(OH)₄ at various temperatures, yielding results that align well with experimental data for parameters like the Zr/O ratio, the ratio of bridging to terminal hydroxyl groups, and interplanar distances. morressier.com

MD simulations have also been employed to investigate the structure of amorphous zirconia (am-ZrO₂) and amorphous zirconium(IV) hydroxide (am-Zr(OH)₄), confirming the reproducibility of experimental structures by comparing radial distribution functions. chemrxiv.org Furthermore, ab-initio MD simulations have been utilized to study the solvation and transport of ions in aqueous solutions, a topic relevant to the behavior of this compound in water. acs.org In the context of chelation therapy, classical MD simulations of Zr⁴⁺ in water have been used to examine the thermodynamics of chelating complexes, revealing a more complex scenario than that suggested by DFT calculations alone, which often neglect temperature and solvent effects. acs.org

Quantum Chemical Modeling of Coordination and Reactivity

Quantum chemical modeling, often using DFT, provides a fundamental understanding of the coordination environment and reactivity of the zirconium center in this compound. acs.org The reactivity of metal hydroxides like Zr(OH)₄ is strongly dependent on poorly understood defect sites within its amorphous structure. dtic.mil

Modeling has shown that the surface of zirconium hydroxide possesses various active centers, including coordinatively unsaturated Zrδ⁺ cations, oxygen vacancies, acidic bridging hydroxyl groups, and basic terminal hydroxyl groups, which contribute to its acid-base and redox properties. researchgate.net Quantum chemistry calculations have been used to explore the hydrolysis of peptides by zirconium(IV) complexes, predicting reaction pathways with multiple close-lying transition states. chemrxiv.org These models are essential for understanding how the coordination of reactants to the zirconium center facilitates chemical transformations.

Electrostatic Models for Hydrolysis Constants

Prediction of Structural and Thermodynamic Properties

Theoretical and computational chemistry offers powerful tools for investigating the properties of this compound, often referred to as zirconium hydroxide [Zr(OH)₄], at an atomic level. morressier.comacs.org Methods like density functional theory (DFT) and ab initio molecular dynamics (AIMD) have become instrumental in predicting the structural and thermodynamic characteristics of this compound, providing insights that can be difficult to obtain through experimental means alone. morressier.comresearchgate.net These computational approaches allow for the modeling of both idealized crystalline structures and more realistic amorphous forms, helping to explain experimental observations and predict material behavior. acs.orgresearchgate.net

Research in this area has focused on elucidating the fundamental structure of this compound and its energetic properties. morressier.comresearchgate.net Ab initio calculations, which are based on first principles of quantum mechanics, have been employed to develop and validate models of amorphous Zr(OH)₄. acs.org These models often start from an idealized, ordered structure, such as two-dimensional layers of polymeric Zr(OH)₄, which evolves into an amorphous state during molecular dynamics simulations at various temperatures. acs.orgresearchgate.net

Detailed Research Findings

Computational studies have successfully predicted various properties that align well with experimental data. For instance, molecular dynamics simulations have been used to determine structural characteristics like the ratio of zirconium to oxygen atoms (Zr/O), the proportion of bridging versus terminal hydroxyl (OH) groups, and the interplanar distances within the material's structure. morressier.com Furthermore, DFT has been utilized to estimate the adsorption enthalpies and entropies for various molecules on the surface of zirconium hydroxide. nih.gov

One key area of investigation has been the thermodynamics of gaseous zirconium species, which are relevant in high-temperature environments. Thermodynamic parameters for gaseous this compound [ZrO(OH)₂] have been calculated using a combination of DFT with the B3LYP functional for structures and vibrational frequencies, and the high-level CCSD(T) (Coupled Cluster, Singles, Doubles, and perturbative Triples) approach for energetics. researchgate.net These calculations provide crucial data on the stability and behavior of these species. researchgate.net

The electronic structure of Zr(OH)₄ has also been a major focus of theoretical work. Ab-initio DFT has been used to study its band gap, which is a critical factor in photochemical applications. researchgate.net Such studies compute the band gap to be approximately 5.8 eV, while acknowledging a potential overestimation. researchgate.netresearchgate.net

The following tables summarize some of the key predicted thermodynamic properties for gaseous this compound based on high-level computational studies.

Table 1: Predicted Thermodynamic Properties of Gaseous this compound (ZrO(OH)₂) at 298.15 K

Property Predicted Value Method
Standard Enthalpy of Formation (ΔfH°₂₉₈.₁₅) -838 ± 25 kJ/mol CCSD(T) // B3LYP
Standard Entropy (S°₂₉₈.₁₅) 335.7 J/mol·K B3LYP

Data sourced from a study reporting thermodynamic parameters for gaseous hydroxides and oxyhydroxides. The enthalpy was calculated using the CCSD(T) approach, while the entropy was derived from structures and vibrational frequencies calculated using DFT with the B3LYP functional. researchgate.net

Table 2: Predicted Heat Capacity (Cp) of Gaseous this compound (ZrO(OH)₂) at Various Temperatures

Temperature (K) Heat Capacity (Cp) (J/mol·K) Method
298.15 74.3 B3LYP
500 91.0 B3LYP
1000 111.4 B3LYP
1500 119.4 B3LYP
2000 123.0 B3LYP

Data sourced from theoretical calculations using density functional theory with the B3LYP functional to determine vibrational frequencies, which are then used to calculate heat capacity. researchgate.net

These computational investigations provide a foundational, molecular-level understanding of this compound's properties. By simulating the material's structure and calculating its thermodynamic parameters, researchers can gain predictive insights into its stability, reactivity, and potential applications without relying solely on empirical data. morressier.comacs.org

Advanced Characterization Methodologies

Spectroscopic Techniques

Spectroscopy is a cornerstone in the characterization of zirconyl hydroxide (B78521), offering a suite of tools to probe its molecular vibrations, electronic states, and elemental composition.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in zirconyl hydroxide. The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent bonds. A broad and intense peak typically observed around 3400-3450 cm⁻¹ is attributed to the O-H stretching vibrations of hydroxyl groups and adsorbed water molecules. researchgate.net The shift from a peak at 3623.4 cm⁻¹ (indicative of Zr-O-OH in zirconyl oxyhydroxide) to around 3445.6 cm⁻¹ can signify the formation of Zr(OH)₄. journalssystem.com The presence of Zr–OH bonds is further confirmed by specific vibrational bands. pan.pl In studies involving surface modifications, such as treatment with sulfuric acid, new peaks appear around 990-1210 cm⁻¹, which are characteristic of sulfate (B86663) species. researchgate.net Similarly, treatment with ammonia (B1221849) can introduce a characteristic band for ammonium (B1175870) species at approximately 980 cm⁻¹. researchgate.net In situ attenuated total reflectance (ATR)-FTIR has been employed to study the hydrolysis of chemical warfare agent simulants on the surface of Zr(OH)₄, revealing the role of bridging and terminal hydroxyl sites in the decomposition process. acs.org The increase of hydroxyl groups on the surface of zirconia fillers after coating with zirconium hydroxide can be confirmed by FTIR analysis. nih.gov

Interactive Table: Characteristic FTIR Absorption Bands for this compound and Related Species

Wavenumber (cm⁻¹)AssignmentReference
~3450O-H stretching in Si-OH and H₂O researchgate.net
3623.4Zr-O-OH in Zirconyl Oxyhydroxide (ZrO(OH)₂) journalssystem.com
3445.6O-H stretching in Zirconium Hydroxide (Zr(OH)₄) journalssystem.com
990 - 1210Sulfate species (after H₂SO₄ treatment) researchgate.net
~980Ammonium species (after NH₃ treatment) researchgate.net

Raman spectroscopy is highly effective for analyzing the structural phases of zirconium-based materials, particularly during the thermal transformation of amorphous this compound into crystalline zirconia polymorphs. Amorphous zirconium hydroxide itself does not typically show sharp Raman bands. However, upon heating, characteristic peaks of tetragonal zirconia (t-ZrO₂) and monoclinic zirconia (m-ZrO₂) emerge. The tetragonal phase is identified by principal bands at approximately 146 cm⁻¹ and 275 cm⁻¹. researchgate.net The monoclinic phase exhibits a more complex spectrum with numerous bands, including prominent ones at 180, 225, 338, and 382 cm⁻¹. researchgate.net Studies have shown that isothermal treatment of Zr(OH)₄ at temperatures like 350°C leads to the appearance of bands corresponding to t-ZrO₂. researchgate.net The technique has also been used to investigate the influence of preparation chemistry and mechanical treatments, such as ball-milling, on the crystallization behavior of this compound. kaimosi.com Furthermore, Raman spectroscopy has been used to characterize tungsten species supported on this compound-derived catalysts, providing insight into the interaction between the active species and the support. nih.gov

Interactive Table: Key Raman Bands for Zirconia Phases Derived from this compound

PhaseCharacteristic Raman Bands (cm⁻¹)Reference
Tetragonal (t-ZrO₂)146, 275 researchgate.net
Monoclinic (m-ZrO₂)180, 225, 338, 382 researchgate.net

X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and chemical states of the surface of this compound. The high-resolution spectrum of the Zr 3d region can be deconvoluted into two main components, corresponding to zirconium in zirconium oxide (Zr-O) and zirconium in zirconium hydroxide (Zr-OH). researchgate.net The Zr 3d₅/₂ peak for ZrO₂ is typically found at a binding energy of around 181.9 eV. researchgate.net The O 1s spectrum is also crucial, showing distinct peaks for oxygen in the oxide lattice (e.g., ~529.7 eV) and in hydroxyl groups (e.g., ~531.4 eV). researchgate.net This deconvolution allows for the quantification of the ratio of bridging to terminal hydroxyl groups. researchgate.net XPS has been instrumental in confirming the increase of surface hydroxyl groups on zirconia fillers after being coated with Zr(OH)₄. nih.gov The technique can also detect changes in the electronic structure following thermal treatments; for instance, surfaces sintered at lower temperatures may exhibit a higher amount of Zr-OH bonds compared to those sintered at higher temperatures. pan.pl It is important to note that the photon excitation in XPS can potentially damage or alter molecular adsorbates on the surface during analysis. dtic.mil

Interactive Table: Typical Binding Energies from XPS Analysis of this compound

Spectral RegionSpeciesBinding Energy (eV)Reference
Zr 3d₅/₂ZrO₂~181.9 researchgate.net
Zr 3d₃/₂ZrO₂~184.3 researchgate.net
O 1sZrO₂~529.7 researchgate.net
O 1sZr(OH)x~531.4 researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) is an essential tool for determining the local atomic structure of amorphous and nanocrystalline materials like this compound. EXAFS provides precise information on bond lengths, coordination numbers (CN), and the degree of local disorder. mdpi.com Studies on amorphous zirconium hydroxide have used EXAFS to develop structural models, suggesting a framework based on the two-dimensional linking of tetrameric zirconium units connected by both hydroxo- and oxo-bonds. rsc.org Analysis of the Zr K edge EXAFS data reveals information about the nearest atomic shells. For instance, in nanocrystalline ZrO₂ powders produced by calcining zirconium hydroxide, a significant reduction in the amplitude of the Fourier transform peak corresponding to the Zr-Zr correlation was observed, which was attributed to the presence of residual amorphous material from an incomplete conversion of the hydroxide precursor. acs.org This highlights the sensitivity of EXAFS to the degree of crystallinity and local order. acs.orgresearchgate.net

Interactive Table: Structural Parameters of Zirconia Precursors from EXAFS

Sample TypeAtomic PairCoordination Number (CN)Bond Distance (Å)Reference
Nanocrystalline ZrO₂ (from hydroxide)Zr-O72.051 - 2.285 researchgate.net
Amorphous Zirconium HydroxideZr-ZrVaries with modelVaries with model rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ¹H Magic Angle Spinning (MAS) NMR, is invaluable for quantifying and distinguishing different types of hydroxyl groups on the surface of zirconium hydroxide. researchgate.net ¹H MAS NMR studies have successfully identified and quantified bridging and terminal hydroxyl groups. researchgate.net For a dehydrated Zr(OH)₄ material, concentrations of 13 mmol/g for bridging hydroxyls and 3.9 mmol/g for terminal hydroxyls have been reported, yielding a bridging-to-terminal ratio of 3.4:1. researchgate.net The ¹H NMR spectrum can be resolved into peaks at approximately 3.8, 5.4, and 7.3 ppm, corresponding to terminal hydroxyls (t-OH), bridging hydroxyls (b-OH), and adsorbed H₂O, respectively. researchgate.net Additionally, ¹⁹F MAS NMR has been used as a novel probe to assess the accessibility and reactivity of basic surface hydroxyl sites by reacting Zr(OH)₄ materials with 2,2,2-trifluoroethanol. nih.govacs.org In studies of nanoparticle sols, ¹⁴N NMR has been used to investigate the speciation of nitrate (B79036) anions, revealing their association with the zirconium hydroxide nanoparticles. acs.org

Interactive Table: ¹H MAS NMR Chemical Shifts for Hydroxyl Species on Zirconium Hydroxide

Chemical Shift (ppm)AssignmentReference
1.9 / 3.8Terminal Hydroxyls (t-OH) researchgate.net
5.4 / 7.4Bridging Hydroxyls (b-OH) researchgate.net
5.2 / 7.3Adsorbed Water (H₂O) researchgate.net

UV/Vis Absorption Spectroscopy is used to investigate the optical properties of zirconium-based materials derived from zirconium hydroxide. Zirconia nanostructures typically exhibit strong absorption in the ultraviolet region. researchgate.net The absorption spectra can provide information on the electronic band structure and the presence of defects. For instance, UV-Vis spectra of zirconia nanostructures prepared from this compound show strong absorption peaks around 290-292 nm, corresponding to photon energies of approximately 4.25-4.28 eV. researchgate.net The position of the absorption edge can be used to estimate the optical band gap of the material. The main absorption band in the UV region, often seen at 220-250 nm, is attributed to the O²⁻ to Zr⁴⁺ charge transfer transition. researchgate.net This technique has also been used in a more analytical capacity to determine the concentration of impurities, such as silicon, in solutions during the synthesis process of Zr(OH)₄. journalssystem.comresearchgate.neticm.edu.pljournalssystem.com

Interactive Table: UV/Vis Absorption Data for Zirconia Nanostructures

Sample DescriptionAbsorption Peak (nm)Corresponding Photon Energy (eV)Reference
Zirconia Nanostructure (Sample C)2924.25 researchgate.net
Zirconia Nanostructure (Sample D)2904.28 researchgate.net
Zirconia Nanostructure (Sample A)2884.30 researchgate.net
General ZrO₂220-250~5.0-5.6 researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for investigating the polynuclear species of zirconium that exist in aqueous solutions. nih.gov This technique allows for the direct detection and characterization of various zirconium hydroxide complexes in solution.

Studies using ESI-MS have revealed that the degree of polymerization of zirconium species increases with rising pH. nih.gov While monomers are minor species, the formation of tetramers, pentamers, octamers, and even larger polymers has been observed. nih.gov High-resolution mass spectrometry enables the unambiguous identification of these polynuclear zirconium hydroxide complexes by analyzing their distinct isotopic patterns. nih.gov

Research has shown that the hydrolysis of these polynuclear species is a continuous process. This involves the sequential replacement of water molecules with hydroxide ligands, leading to charge compensation. nih.gov This process continues until doubly charged polymers become dominant under conditions close to the solubility limit of amorphous zirconium hydroxide. nih.gov To minimize the disruption of these complexes during analysis, very mild declustering conditions are employed, which allows the polynuclear species to remain within a solvent shell of approximately 20 water molecules. nih.gov

The following table summarizes some of the polynuclear zirconium hydroxide species detected by ESI-MS.

Species Type Formula Example Key Findings References
Monomer[Zr(OH)Cl₂·9H₂O]⁺Minor species in solution. nih.govnii.ac.jp
Tetramer[Zr₄(OH)₈]⁸⁺A common polynuclear species. nih.govresearchgate.net
Pentamer-Formation increases with pH. nih.gov
Octamer[Zr₈(OH)₂₀(H₂O)₂₄Cl₁₂]Forms prior to gel/precipitate formation. nih.govuni-regensburg.de
Dodecamer-Suggested presence from model analysis. researchgate.net

Diffraction and Scattering Methods

Diffraction and scattering techniques are fundamental in characterizing the structure of this compound at various length scales, from atomic arrangements to nanoparticle morphology.

X-ray Powder Diffraction (XRD) is extensively used to identify the crystalline phases of materials. For this compound, XRD analysis typically shows that the as-prepared material is amorphous. taylorandfrancis.comresearchgate.netjournalssystem.com This amorphous nature is often retained even after heating to 300°C, which removes chemical and physical water without inducing crystallization. uni-regensburg.de

Upon further heating, the amorphous this compound undergoes crystallization. The transformation process generally follows the sequence: amorphous ZrO(OH)₂ → amorphous ZrO₂ → metastable tetragonal ZrO₂ → monoclinic ZrO₂. akjournals.com The crystallization to a metastable tetragonal form of zirconia often begins at temperatures around 350-375°C. researchgate.net Dynamic high-temperature XRD (HTXRD) studies have allowed for the real-time observation of these structural changes, showing the onset of ordering within the amorphous material and its subsequent conversion to crystalline zirconia. The decomposition of different zirconium hydroxide nitrate precursors has been shown to proceed through different reaction sequences, though both form amorphous zirconia at low temperatures (around 200°C) and crystalline zirconia at about 390°C. cambridge.org

The temperature at which these phase transformations occur can be influenced by the preparation method. For instance, this compound prepared by co-precipitation remains amorphous and converts to the tetragonal phase when calcined at 600°C. nih.gov In some cases, the crystallization from an amorphous state to a mixture of monoclinic and tetragonal forms of ZrO₂ can start at around 500°C. researchgate.net

The table below provides a summary of XRD findings for this compound under different conditions.

Condition Observed Phase(s) Key Findings References
As-precipitated/Dried at 100°CAmorphousThe initial state of the material is non-crystalline. taylorandfrancis.comresearchgate.netjournalssystem.com
Calcined at 300°CAmorphousWater is removed without affecting the amorphous structure. uni-regensburg.de
Calcined at 350-375°CTetragonal (metastable)Onset of crystallization to the tetragonal phase. researchgate.net
Calcined at ~390°CCrystalline ZirconiaTransformation from amorphous to crystalline zirconia. cambridge.org
Calcined at 500°CTetragonal and Monoclinic ZrO₂Initial generation of both stable and metastable phases. researchgate.net
Calcined at 600°CTetragonal ZrO₂Conversion from amorphous to tetragonal phase. nih.gov

Small-Angle X-ray Scattering (SAXS) is employed to investigate the size, shape, and distribution of nanoparticles and larger structures in the range of 1 to 100 nanometers. In the study of this compound, SAXS has been instrumental in following the evolution of particle structures during its formation and aging.

SAXS studies on the precipitation of this compound from zirconyl chloride solutions reveal the formation of large aggregates that are mass fractal in nature. uni-regensburg.de These aggregates are composed of primary zirconium hydroxide nano-units. uni-regensburg.de The fractal dimension of these clusters changes over time, indicating a structural reorganization. uni-regensburg.de For example, the mass fractal dimension can range from 2.24 down to 1.29, suggesting the presence of highly branched clusters that restructure over time. uni-regensburg.de

The technique has also been used to characterize the primary particles in this compound sols. In one study, SAXS analysis, combined with other techniques, revealed the presence of plate-like particles with a width of 2.8 ± 0.4 nm and a thickness of 0.5 ± 0.1 nm. acs.org These platelets were found to have a high degree of short-range order and are composed of stacked layers of two-dimensional "[Zr(OH)₄]n" sheets. acs.org

SAXS can also be used to compare the effect of different synthesis parameters. For instance, the size of particles in a sol solution prepared with diglycol was found to be smaller than in a solution without it, indicating that diglycol inhibits particle growth. doi.org

The following table summarizes key findings from SAXS analysis of this compound.

System Studied Parameter Measured Result Reference
Precipitate from ZrOCl₂ + NaOHMass Fractal Dimension (Dm)Ranged from 2.24 to 1.29 over time, indicating restructuring. uni-regensburg.de
Precipitate from ZrOCl₂ + NaOHRadius of Gyration (Rg)~150 Å for initial large aggregates. uni-regensburg.de
Aqueous Zirconium Hydroxide ColloidParticle Shape and SizePlate-like particles, 2.8 nm wide and 0.5 nm thick. acs.org
Sol with and without DiglycolParticle SizeSmaller particles in the presence of diglycol. doi.org

X-ray Pair Distribution Function (PDF) analysis is a powerful technique for studying the local atomic structure of amorphous and nanocrystalline materials. By analyzing the Fourier transform of the total X-ray scattering data, the PDF provides information about the distribution of interatomic distances.

For amorphous this compound, PDF analysis has been used to probe its local structure. Research has shown that the local structure of amorphous this compound is similar to that of monoclinic ZrO₂. dtic.mil This analysis suggests the presence of three different types of surface hydroxyl sites. dtic.mil This level of detail about the local atomic arrangement is crucial for understanding the reactivity and subsequent crystallization behavior of the material.

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS but uses neutrons instead of X-rays. It is particularly useful for studying the structure of materials containing light elements like hydrogen, making it well-suited for analyzing hydrous materials like this compound.

SANS has been used to study the mesostructure evolution of hydrous zirconia xerogels. uni-regensburg.de By varying the pH of synthesis, it was observed that the radius of the monomer units slightly increased from about 14 Å to 17 Å, with a minimum of 13 Å at a pH of 6. uni-regensburg.de For xerogels synthesized at a pH above 6, a surface fractal behavior was observed, with a characteristic dimension increasing from 2.35 to 2.6 as the pH was raised to 9. uni-regensburg.de

X-ray Pair Distribution Function (PDF) Analysis

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the decomposition and phase transformations of this compound upon heating. These methods measure changes in the physical and chemical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are commonly used. TGA measures the change in mass of a sample as it is heated, providing information about dehydration and decomposition processes. DTA and DSC measure the difference in temperature between a sample and a reference material, revealing exothermic and endothermic transitions such as crystallization and phase changes.

The thermal decomposition of this compound gel typically occurs in multiple stages. researchgate.net TGA shows a continuous mass loss in a temperature range up to 500-600°C. researchgate.net This mass loss is attributed to the removal of absorbed and coordinated water, as well as the dehydroxylation of Zr(OH)₄. researchgate.net For instance, one study reported a total mass loss of about 44.1% for a this compound gel. researchgate.net Another study on a Zr(OH)₄/GO nanocomposite showed a mass loss of 24% for the pristine Zr(OH)₄. researchgate.net

DTA/DSC analysis reveals several key thermal events. A broad endothermic peak is often observed at lower temperatures (e.g., 175–300°C), corresponding to dehydration. akjournals.com This is followed by a sharp exothermic peak at higher temperatures (e.g., 362-460°C), which is attributed to the crystallization of amorphous zirconia into its tetragonal form. taylorandfrancis.comakjournals.comresearchgate.net This exothermic event is a key indicator of the amorphous-to-crystalline transition. scielo.org.mx Sometimes, a second, minor exotherm at a slightly higher temperature is observed, which may be due to secondary crystallization. taylorandfrancis.com

The following table summarizes the thermal events observed during the analysis of this compound.

Temperature Range (°C) Technique Observation Interpretation References
Room Temp - 120°CTGAInitial weight lossRemoval of residual water and solvents. taylorandfrancis.com
120 - 410°CTGASecond weight lossTransformation of zirconium hydroxide to zirconia. taylorandfrancis.com
Room Temp - 500°CTGAContinuous weight loss (~44.1%)Dehydration and dehydroxylation. researchgate.net
175 - 300°CDTABroad endothermic peakDehydration. akjournals.com
349 - 460°CDSCExothermic processesNucleation and crystallization of tetragonal zirconia. researchgate.net
362°CDTAMajor exothermic peakHydroxide-to-oxide transformation. taylorandfrancis.com
453°CDTAMinor exothermic peakSecondary crystallization. taylorandfrancis.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a critical technique for studying the thermal decomposition of this compound. The analysis reveals distinct stages of mass loss as the material is heated, corresponding to dehydration and structural transformation.

Typically, the thermal decomposition of this compound gel occurs in multiple steps. researchgate.net An initial weight loss, observed from room temperature up to approximately 120°C, is attributed to the removal of physically adsorbed water and residual solvents. taylorandfrancis.com A more significant weight loss follows, generally in the range of 120°C to 450°C. taylorandfrancis.comsphinxsai.com This stage involves the dehydroxylation of this compound, where hydroxyl groups are removed, initiating the transformation into zirconium oxide (zirconia). taylorandfrancis.comsphinxsai.com A final, more gradual weight loss can occur at higher temperatures, from 450°C to 800°C, corresponding to the dehydration of the more stable, hydrated zirconium oxide. sphinxsai.com

The total mass loss for a this compound gel can be substantial, with studies reporting values around 44.1% when heated to 500°C. researchgate.net The process involves the removal of both absorbed and coordinated water molecules. researchgate.net TGA coupled with mass spectrometry (TGA-MS) can identify the species being released, confirming the desorption of water and other volatile compounds like carbon dioxide from the surface during heating. dtic.mil The thermal stability can be influenced by forming composites; for instance, a pristine Zr(OH)₄ sample showed a 24% weight loss up to 800°C, while a graphene oxide composite exhibited a lower loss of 17%, indicating enhanced thermal stability. researchgate.net

Table 1: TGA Decomposition Stages of this compound

Temperature Range (°C) Event Description
Room Temp – ~120°C Removal of Physisorbed Water Loss of weakly bound surface water and residual solvents. taylorandfrancis.comsphinxsai.com
~120°C – ~450°C Dehydroxylation & Decomposition Removal of hydroxyl groups and transformation of hydroxide to oxide. taylorandfrancis.comsphinxsai.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is used to identify the temperatures of crystallization and phase transformations.

The DSC thermogram of amorphous this compound typically shows no significant thermal events until the onset of crystallization. A major exothermic peak is commonly observed, which corresponds to the transformation of the amorphous hydroxide into the crystalline tetragonal phase of zirconia (t-ZrO₂). researchgate.netcapes.gov.br This exothermic event has been reported to occur at temperatures between 349°C and 460°C. researchgate.net One study identified a major exotherm at 362°C, attributing it to the primary hydroxide-to-oxide transformation. taylorandfrancis.com

Further, minor exothermic peaks may appear at higher temperatures. A secondary peak noted around 453-460°C can be attributed to secondary crystallization processes or the onset of a phase transformation from the tetragonal to the monoclinic phase. researchgate.nettaylorandfrancis.com The exact temperatures and profiles of these peaks can be affected by the material's history, such as mechanical treatment. For example, ball-milling of precipitated zirconium(IV) hydroxide was found to alter the DSC curves, sometimes resulting in two distinct exothermic peaks due to structural heterogeneity. capes.gov.br Modifying this compound with other compounds, such as tungstate, can also shift the crystallization temperature. researchgate.net

Table 2: DSC Exothermic Events for this compound

Temperature (°C) Event Associated Transformation
~349 - 460°C Major Exotherm Crystallization of amorphous hydroxide into tetragonal zirconia (t-ZrO₂). researchgate.nettaylorandfrancis.com

Electron Microscopy (SEM, TEM, HRTEM)

Electron microscopy techniques are indispensable for visualizing the morphology, particle size, and nanostructure of this compound and its derivatives. Scanning Electron Microscopy (SEM) provides information about the surface topography and particle shape, while Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) reveal internal structure, particle size distribution, and crystalline lattice details. vpi2004.com

SEM imaging of materials derived from this compound often shows clusters or aggregates of particles. kaimosi.comresearchgate.net For instance, zirconia nanoclusters produced from hydroxide precipitates appear as uniformly spherical aggregates, which can be around 300 nm in diameter. researchgate.net

TEM analysis provides more detailed information on the primary particles. This compound particles synthesized via methods like micro-emulsion have been shown to be spherical with sizes in the 5–40 nm range. taylorandfrancis.com TEM imaging of calcined powders reveals that the larger spherical clusters seen in SEM are actually polycrystalline aggregates composed of much smaller nanocrystallites, typically 12–18 nm in size. researchgate.net

HRTEM allows for the direct visualization of the crystal lattice. In studies of zirconia nanocrystals formed from a hydroxide precursor, HRTEM images have confirmed the presence of different zirconia phases. While X-ray diffraction may indicate a predominantly tetragonal phase, Fourier transforms of HRTEM images can identify individual nanocrystals of both the tetragonal and monoclinic phases within the same sample. researchgate.net

Table 3: Morphological and Structural Findings from Electron Microscopy

Technique Observation Typical Size/Feature
SEM Surface morphology, particle aggregation. Shows uniform, spherical clusters (~300 nm). researchgate.net
TEM Primary particle size and shape, polydispersity. Reveals spherical primary particles (5-40 nm) and polycrystalline nature of aggregates. taylorandfrancis.comresearchgate.net

| HRTEM | Nanocrystallite structure, lattice imaging, phase identification. | Confirms nanocrystallites (12-18 nm) and identifies both tetragonal and monoclinic phases. researchgate.net |

Surface Area and Porosity Analysis (e.g., BET Nitrogen Adsorption)

The specific surface area and porosity of this compound are key parameters that determine its performance in applications such as catalysis and adsorption. These properties are most commonly characterized using nitrogen adsorption-desorption isotherms, with the Brunauer-Emmett-Teller (BET) method applied to calculate the specific surface area.

Amorphous this compound typically possesses a high specific surface area. Commercial Zr(OH)₄ has been reported to have a BET surface area of 315 m²/g and a pore volume of 0.28 cm³/g. researchgate.net The synthesis conditions, particularly the pH of precipitation, significantly influence these properties, with surface areas ranging from 60 to 300 m²/g being achievable by varying the final pH. kaimosi.com

Post-synthesis treatments also have a profound effect. Doping the material with phosphate (B84403) can yield nano-crystalline materials with very high surface areas, between 210 and 329 m²/g, even after calcination at 600°C. kaimosi.com Conversely, calcination generally leads to a decrease in surface area due to sintering and particle growth. For example, a commercial this compound with a surface area of 315 m²/g saw it decrease to 293 m²/g after calcination at 300°C. researchgate.net Zirconium-based metal-organic frameworks derived from zirconium hydroxide chemistry can exhibit exceptionally high BET surface areas, exceeding 4000 m²/g. nih.gov

Table 4: BET Surface Area and Pore Volume of Zirconium Hydroxide Materials

Material Description BET Surface Area (m²/g) Pore Volume (cm³/g)
Commercial Zr(OH)₄ 315 0.28 researchgate.net
Zr(OH)₄ (pH dependent synthesis) 60 - 300 Not Specified kaimosi.com
Phosphate-doped Zirconia (from hydroxide) 210 - 329 Not Specified kaimosi.com
Zirconium-based MOF 4116 1.55 nih.gov

Advanced Rheological and Colloid Stability Characterization

The behavior of this compound in liquid media is defined by its colloidal stability and rheological properties. These characteristics are crucial for applications involving sols, gels, and suspensions, such as in the preparation of coatings or ceramic precursors.

Colloidal stability is often assessed by measuring the zeta potential of the particles as a function of pH. The zeta potential indicates the degree of electrostatic repulsion between adjacent particles. A stable zirconium hydroxide sol can be prepared within a specific pH range, which can be identified by these measurements. taylorandfrancis.com The stability of such sols can be enhanced and the stable pH range widened by the addition of surfactants or polymers. taylorandfrancis.com For instance, centrifugation of sonicated this compound nanoparticle suspensions has been shown to improve colloidal stability. dtic.mil Advanced instruments can provide a quantitative measure of dispersion stability, such as the Turbiscan Stability Index (TSI), which tracks changes in light transmittance and backscattering over time. rsc.org

Rheological characterization involves measuring the flow behavior (viscosity) of the suspension under varying conditions of shear rate, temperature, and concentration. acs.org Suspensions of this compound derivatives often exhibit non-Newtonian behavior, such as shear thinning, where viscosity decreases with increasing shear rate. acs.org The viscosity and potential for gel formation are strongly dependent on pH. acs.org Rheological studies on complex systems containing aluminum and zirconium hydroxides show that hydrolysis driven by changes in pH is key to forming high-viscosity gels, which is a critical function in certain commercial products. acs.org

Table 5: Factors Influencing Colloid Stability and Rheology of this compound Systems

Parameter/Factor Characterization Method Effect on Stability/Rheology
pH Zeta Potential, Rheometry Determines surface charge and inter-particle forces; drives hydrolysis and gel formation. taylorandfrancis.comacs.org
Additives (Surfactants, Polymers) Zeta Potential, Rheometry Can enhance dispersion, widen the stable pH range, and modify viscosity. taylorandfrancis.comacs.org
Particle Concentration Rheometry Affects viscosity and the transition from liquid-like to gel-like behavior. acs.org
Temperature & Salinity Rheometry Can alter viscosity and the stability of polymer-nanoparticle suspensions. acs.org

| Mechanical Treatment (Sonication) | Dynamic Light Scattering | Improves initial particle dispersion in the solvent. dtic.mil |

Emerging Research Frontiers and Future Perspectives

Zirconium Hydroxide (B78521) in Nanotechnology and Quantum Materials

The application of zirconyl hydroxide is expanding into the sophisticated realms of nanotechnology and quantum materials. In nanotechnology, zirconium hydroxide nanoparticles are gaining attention due to their unique properties which can be finely tuned during synthesis. uni-regensburg.de Researchers are exploring methods to control the size and structure of these nanoparticles, as small adjustments in dimensions can significantly alter the material's properties and expand its range of applications. uni-regensburg.de For instance, both top-down and bottom-up synthesis approaches are being utilized to produce zirconium hydroxide nanoparticles, which can then be transformed into stable nanophasic tetragonal zirconia through low-temperature calcination. uni-regensburg.de

Zirconium hydroxide also serves as a critical precursor in the synthesis of various nanomaterials. Slow hydrolysis of zirconium ions can deposit zirconium hydroxide onto fiber surfaces, which upon high-temperature decomposition, results in the formation of nanocrystalline materials like yttria-stabilized zirconia (YSZ) fibers with crystallite sizes in the range of 30-35 nm. kaimosi.com These nanocrystalline fibers can be incorporated into polymer composites. kaimosi.com

In the field of quantum materials, while direct applications of this compound are still emerging, its role as a precursor for creating zirconium-based metal-organic frameworks (Zr-MOFs) is significant. google.com These frameworks, which consist of zirconium inorganic groups linked by organic compounds, possess porous structures that are promising for various advanced applications, including gas storage and catalysis. google.com The "cornerstones" of these Zr-MOFs can be zirconium ions connected by bridging oxygen or hydroxide groups, highlighting the foundational role of zirconium hydroxide chemistry. google.com The development of Zr-MOFs with tailored pore sizes opens up possibilities for their use in electronics and other areas related to quantum phenomena. made-in-china.com

Tailoring Defect Chemistry for Enhanced Performance

The performance of this compound in various applications is intrinsically linked to its defect chemistry, an area of intensive research. The amorphous nature of zirconium hydroxide results in a highly defective crystal structure with a wide range of defect sites, each exhibiting different stability and reactivity. dtic.mil These defects, which include surface hydroxyl groups, coordinated unsaturated metal cations (Zrδ+), and oxygen vacancies, are crucial active centers that influence the material's properties. e3s-conferences.org

Controlling and modulating these defect sites is a key strategy for enhancing the performance of this compound in fields such as catalysis, composite reactive materials, and energy storage. dtic.mil However, understanding how to manipulate these defects remains a significant challenge. dtic.mil Current research focuses on understanding how external factors can modulate the surface defect speciation and reactivity. dtic.mil For example, incorporating zirconium hydroxide nanopowders into acrylate-based polymer matrixes allows for the study of how the electrical properties of the polymer can influence the surface acidity and basicity of the zirconium hydroxide. dtic.mil

The introduction of defects, such as missing linkers or clusters in zirconium-based metal-organic frameworks (Zr-MOFs) derived from zirconium hydroxide, can create "open sites" on the zirconium centers. rsc.org This strategy has been shown to augment the adsorption capacity and catalytic activity of the material, making it more effective for environmental remediation and energy conversion applications. rsc.org By tailoring the defects and controlling their distribution, researchers can optimize the performance of these materials for specific, demanding applications. rsc.org Heating zirconium hydroxide in a vacuum near its crystallization point can lead to the formation of surface oxygen vacancies, which can act as F-centers and are crucial for certain catalytic reactions. researchgate.net

Green Chemistry Approaches in Synthesis and Application

In recent years, there has been a significant shift towards developing environmentally friendly methods for synthesizing and utilizing chemical compounds, and this compound is no exception. Green chemistry principles are being increasingly applied to the production of zirconium hydroxide and its derivatives, focusing on the use of safer solvents, milder reaction conditions, and renewable resources.

One of the most promising green methods for synthesizing zirconium-based materials is the sol-gel process. mdpi.com This technique often employs water or alcohol as solvents and can be carried out at room temperature, significantly reducing the environmental impact compared to traditional high-temperature methods. mdpi.com The sol-gel method is versatile and can be used to produce organic-inorganic hybrid materials with enhanced thermal stability. mdpi.com

Researchers are also exploring the use of plant extracts in the synthesis of zirconium nanoparticles, a process known as green synthesis. nih.gov For example, extracts from ginger and garlic have been successfully used to synthesize zirconium nanoparticles from zirconium nitride. nih.gov This method is not only cost-effective but also aligns with the principles of sustainability. nih.gov

Advanced In-Situ Characterization of Reaction Dynamics

Understanding the reaction dynamics of this compound is crucial for optimizing its performance in various applications. Advanced in-situ characterization techniques are providing unprecedented insights into the chemical and physical transformations that occur during synthesis and reactions. These methods allow for real-time monitoring of the material's properties under reaction conditions, which is essential for elucidating reaction mechanisms and identifying transient intermediate species. chinesechemsoc.org

A variety of in-situ techniques are being employed to study zirconium hydroxide and its derivatives:

Infrared Spectroscopy: Techniques like in-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and attenuated total reflection infrared spectroscopy (ATR-IR) are used to monitor changes in the surface chemistry of zirconium hydroxide in real time. dtic.milacs.org For example, DRIFTS has been used to examine the surface reaction between dimethyl methylphosphonate (B1257008) (a chemical warfare agent simulant) and zirconium hydroxide. researchgate.netkennesaw.edu

X-ray Diffraction (XRD) and Scattering: In-situ XRD and small-angle X-ray scattering (SAXS) can track the crystallization process and the evolution of nanoparticle size and structure during synthesis. uni-regensburg.de For instance, SAXS has been used to follow the entire top-down reorganization process of a zirconium hydroxide precipitate over hundreds of hours. uni-regensburg.de

Spectroscopy and Microscopy: Techniques like Raman spectroscopy and high-resolution transmission electron microscopy (HRTEM) provide detailed information about the structure and morphology of the material as it forms. uni-regensburg.de In-situ transmission electron microscopy can offer high-resolution morphological and structural evolution of related sulfur species in battery applications. chinesechemsoc.org

Thermal Analysis: Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) can be used to study the thermal decomposition of zirconium hydroxide and identify the desorbing species. dtic.mil

By combining these advanced in-situ characterization techniques with theoretical calculations like molecular dynamics and density functional theory, researchers can gain a comprehensive understanding of the reaction mechanisms and guide the rational design of improved this compound-based materials. dtic.mil

Computational Design of Novel this compound Architectures

Computational modeling and simulation are becoming indispensable tools in the design of novel materials with tailored properties. In the context of this compound, computational methods are being employed to design new architectures with enhanced performance for specific applications. These approaches allow researchers to predict the structure, stability, and properties of hypothetical materials before they are synthesized in the laboratory, thus accelerating the discovery process.

Density functional theory (DFT) and molecular dynamics (MD) simulations are particularly powerful tools for investigating the properties of zirconium hydroxide and its derivatives at the atomic level. dtic.mil These methods can be used to:

Predict Crystal Structures: Computational tools can help in predicting the most stable crystal structures of different this compound polymorphs and their corresponding oxides.

Understand Defect Chemistry: Simulations can provide insights into the nature and stability of various defect sites within the amorphous structure of zirconium hydroxide, which are crucial for its reactivity. dtic.mil

Model Reaction Mechanisms: DFT calculations can be used to elucidate the reaction pathways for the decomposition of chemical warfare agents on the surface of zirconium hydroxide, helping to identify the most likely mechanisms and guide the design of more reactive materials. dtic.mil

Design Novel Metal-Organic Frameworks (MOFs): Computational screening can be used to identify promising organic linkers for the synthesis of new zirconium-based MOFs with desired pore sizes and functionalities for applications such as gas storage and separation.

By integrating computational design with experimental synthesis and characterization, researchers can create a powerful feedback loop for the development of novel this compound architectures with optimized properties for a wide range of applications, from catalysis to environmental remediation.

Integration into Multifunctional Composite Materials

This compound is increasingly being utilized as a component in multifunctional composite materials, where it imparts specific properties to the final product. Its integration into various matrices, such as polymers and ceramics, can lead to materials with enhanced performance characteristics.

Polymer Composites:

This compound nanoparticles are incorporated into polymer matrices to improve their mechanical, thermal, and functional properties.

Enhanced Mechanical and Thermal Properties: The addition of zirconium hydroxide nanoparticles, sometimes in synergy with other nanoparticles like aluminum trihydrate, to polyester (B1180765)/jute composites has been shown to enhance their tensile strength, thermal stability, and fire retardant properties. researchgate.net

Detoxification of Chemical Agents: Zirconium hydroxide-incorporated polymer composites have demonstrated high efficiency in the detoxification of chemical warfare agent simulants. figshare.com For example, composites of zirconium hydroxide with polymers like Ultem, Matrimid, and PIM-1 have been developed for the hydrolysis of dimethyl 4-nitrophenylphosphonate (DMNP). figshare.com Increasing the loading of zirconium hydroxide generally enhances the hydrolysis rate. figshare.com

Broad Spectrum Filtration: Composite materials made from the metal-organic framework CuBTC and zirconium hydroxide have been developed for broad-spectrum toxic chemical removal, showing synergistic effects for the removal of ammonia (B1221849) and cyanogen (B1215507) chloride. figshare.comresearchgate.net

Ceramic Composites:

This compound serves as a precursor for zirconia, which is a key component in advanced ceramic composites.

Improved Porosity and Strength: In ZrO₂-Al₂O₃ composites, the initial content of aluminum hydroxide (which converts to alumina) influences the porosity of the sintered material. orientjchem.org These composites are studied for applications requiring controlled porosity and high strength. orientjchem.org

Dental and Medical Applications: Zirconia-based composites are used in the dental sector for manufacturing crowns, bridges, and implants due to their excellent mechanical properties. google.comnih.gov

Enhanced Functionality: The modification of zirconia with small amounts of other oxides can significantly alter the properties of the resulting nanopowders and ceramics, leading to enhanced mechanical, electrical, optical, and catalytic properties. researchgate.net

The table below summarizes some examples of this compound integrated composites and their applications.

Composite MaterialMatrixThis compound FunctionApplication
Polyester/Jute/ATH/ZHOPolyester/JuteMechanical and thermal property enhancement, fire retardancyStructural components
Zr(OH)₄@PIM-1Polymer of Intrinsic Microporosity (PIM-1)Catalytic hydrolysisDetoxification of nerve agents
CuBTC/Zr(OH)₄Metal-Organic Framework (CuBTC)Adsorption and filtrationToxic chemical removal
ZrO₂-Al₂O₃Alumina (B75360)Porosity controlPorous ceramics
ZrO₂-based composites-Precursor for high-strength ceramicDental implants, medical devices

Development of Sustainable and Cost-Effective Methodologies

A significant focus of current research is the development of sustainable and cost-effective methods for the synthesis and application of this compound and its derivatives. This involves optimizing existing processes and exploring new, greener alternatives to minimize environmental impact and reduce production costs.

Sustainable Synthesis Routes:

Green Solvents and Mild Conditions: The sol-gel method is a prime example of a green synthesis route, often utilizing water or alcohols as solvents and proceeding at room temperature. mdpi.com This approach is being explored for the production of various zirconium-based materials, including organic-inorganic hybrids. mdpi.com

Bio-inspired Synthesis: The use of plant extracts, such as those from ginger and garlic, for the synthesis of zirconium nanoparticles represents a cost-effective and environmentally friendly approach. nih.gov

Efficient Precursor Utilization: Research is underway to shorten the synthesis process of zirconium hydroxide by directly hydrolyzing precursors like sodium zirconate, thereby reducing the number of steps and the amount of chemical waste generated. journalssystem.com

Hydrothermal Synthesis: This method allows for the production of zirconia nanoparticles with controlled characteristics under relatively mild conditions. aip.org It is considered a more environmentally benign alternative to some conventional high-temperature methods. researchgate.net

Cost-Effective Methodologies:

Room-Temperature Synthesis: Developing synthetic methods that can be carried out at room temperature, such as the direct immersion of zirconium hydroxide in ligand solutions to form metal-organic frameworks (MOFs), can significantly reduce energy consumption and costs. iucr.org This method has achieved a high space-time yield for MOF-801. iucr.org

Precipitation Methods: Precipitation is a relatively simple and cost-effective technique for synthesizing zirconium hydroxide, which can then be calcined to produce zirconia nanoparticles. mdpi.com

Recycling and Waste Valorization: The development of methods to recycle and reuse zirconium-based materials is crucial for long-term sustainability. For instance, research into the adsorption of valuable or hazardous ions from wastewater using zirconium hydroxide-based materials contributes to a circular economy. mdpi.com

The following table highlights some of the key approaches being developed to enhance the sustainability and cost-effectiveness of this compound production and use.

MethodologyKey FeaturesAdvantages
Green Sol-Gel SynthesisUse of water/alcohol as solvents, room temperature conditions. mdpi.comReduced environmental impact, lower energy consumption. mdpi.com
Plant Extract-Mediated SynthesisUtilization of natural extracts as reducing and capping agents. nih.govCost-effective, sustainable, and simple. nih.gov
Shortened Synthesis PathwaysDirect hydrolysis of precursors, minimizing intermediate steps. journalssystem.comReduced processing time, less chemical waste. journalssystem.com
Room-Temperature MOF SynthesisDirect reaction of zirconium hydroxide with organic linkers at ambient temperature. iucr.orgSignificant energy savings, high yield. iucr.org
Hydrothermal SynthesisSynthesis in aqueous media under moderate temperature and pressure. aip.orgGood control over particle size and morphology, reduced agglomeration. aip.org

The ongoing development of these sustainable and cost-effective methodologies is essential for the widespread adoption of this compound and its derivatives in various industrial and environmental applications.

: Unexplored Catalytic and Adsorption Mechanisms

While this compound, often referred to as amorphous zirconium hydroxide [Zr(OH)₄] or hydrous zirconia (ZrO₂·nH₂O), is recognized for its utility in catalysis and adsorption, the precise nature of its surface reactivity remains a subject of intensive investigation. frontiersin.orgfrontiersin.orgnih.gov The complexity of its amorphous structure, with a diverse array of surface hydroxyl groups and defect sites, gives rise to sophisticated reaction pathways that are not yet fully understood. nih.govresearchgate.net Current research is moving beyond descriptive studies to probe the fundamental electronic and structural factors that govern its activity. The frontier of this research lies in elucidating these nuanced mechanisms to enable the rational design of next-generation materials with tailored properties. suoyi-group.comnih.gov

Unexplored Catalytic Mechanisms

The catalytic prowess of this compound is largely attributed to the presence of both Lewis acidic and Brønsted basic sites on its surface. rsc.orgresearchgate.net However, the exact interplay and synergistic effects between these sites are an active area of research.

Probing Lewis and Brønsted Acidity: The Lewis acid character is typically associated with coordinatively unsaturated zirconium (Zr⁴⁺) sites, or defect sites, which are crucial for activating substrates. researchgate.netbohrium.com Conversely, the various surface hydroxyl (-OH) groups can act as Brønsted acids or bases. rsc.orgscienceopen.com The synergistic catalysis between these paired acid-base sites is a key frontier. For example, in the Meerwein-Ponndorf-Verley (MPV) reduction, it is proposed that base sites on ZrO₂ activate alcohol molecules, which then interact with substrates bonded to adjacent Lewis acid sites. researchgate.net Spectroscopic and computational studies are underway to identify the precise role of different hydroxyl groups (e.g., terminal vs. bridging) and how their acidity or basicity can be tuned. nih.govresearchgate.net

The Role of Dynamic Surfaces and Defects: Unlike crystalline materials, the amorphous surface of this compound is dynamic and can change under reaction conditions. researchgate.netdtic.mil Operando spectroscopy, which monitors the catalyst in real-time under process conditions, is a critical tool for understanding these changes. dtic.milacs.org For instance, studies have shown that environmental factors like humidity can significantly alter reaction pathways by modifying the catalyst surface and promoting hydrolysis of adsorbed species. nih.govresearchgate.net The concentration and nature of defects, which serve as active sites, are also not static, and understanding their formation and stability is essential for predicting catalytic behavior. nih.gov

Computational and Theoretical Insights: Density Functional Theory (DFT) and other computational methods are proving indispensable for exploring reaction pathways that are difficult to observe experimentally. nih.govdtic.miljyu.fi These models allow researchers to simulate the adsorption of molecules onto specific sites, calculate the energy barriers for different reaction steps, and visualize transition states. researchgate.net For example, DFT calculations have been used to confirm that electron-withdrawing groups on linkers in zirconium-based metal-organic frameworks (MOFs) can enhance the Lewis acidity of the zirconium-oxide nodes. mdpi.com Similar principles are being applied to understand the surface of amorphous this compound, offering a window into the electronic structure of its active sites. dtic.mil

Unexplored Adsorption Mechanisms

The mechanisms by which this compound adsorbs various species are more complex than simple physisorption and involve a combination of chemical interactions that are highly dependent on the adsorbate and solution conditions. frontiersin.orgfrontiersin.org

Ligand Exchange and Surface Complexation: A primary mechanism for the uptake of anions like phosphate (B84403) and fluoride (B91410) is ligand exchange, where the target ions displace hydroxyl groups on the this compound surface. frontiersin.orgfrontiersin.orgnih.gov This process can lead to the formation of inner-sphere complexes, where a direct chemical bond is formed between the adsorbate and a surface zirconium atom. nih.govrsc.org In contrast, outer-sphere complexation involves electrostatic attraction where the ions remain separated by water molecules. rsc.org The dominant mechanism can vary; for instance, in iodate (B108269) removal, outer-sphere complexation was found to be the main pathway, but minor contributions from inner-sphere complexation were also identified. rsc.org Differentiating between these mechanisms for a wider range of pollutants is a key research goal.

Reactive Adsorption: In some cases, adsorption is coupled with a chemical transformation of the adsorbate. The interaction of sulfur dioxide (SO₂) with this compound is a prime example. On a dry surface, SO₂ reacts to form surface sulfites; however, in the presence of water, the mechanism is altered to produce sulfates. researchgate.netacs.org This demonstrates that the surface is not merely a passive docking site but a reactive medium. Similarly, studies on the degradation of chemical warfare agent simulants show that the simulant is hydrolyzed upon adsorption, with the surface hydroxyl groups playing an active catalytic role. nih.govx-mol.net

Influence of Surface Structure and Environment: The amorphous nature of this compound provides a variety of binding sites, including terminal and bridging hydroxyl groups and unsaturated Zr sites. researchgate.net Advanced techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are used to identify how different adsorbates bind to these specific sites. researchgate.netdtic.mil Furthermore, environmental conditions can profoundly impact adsorption. High concentrations of atmospheric carbon dioxide can compete for active sites, reducing the adsorption and decomposition efficiency for other molecules. nih.gov Conversely, elevated humidity can promote the hydrolysis of adsorbed compounds and regenerate free hydroxyl sites, highlighting the complex and dynamic nature of the adsorption process under real-world conditions. nih.gov

Detailed Research Findings

The following table summarizes key findings related to the catalytic and adsorption mechanisms of this compound and related materials.

ApplicationProcess InvestigatedKey Mechanistic InsightReference
CatalysisDegradation of Dimethyl Methylphosphonate (DMMP)High CO₂ levels reduce decomposition kinetics by blocking active sites. Elevated humidity promotes hydrolysis and regenerates hydroxyl species. nih.gov
CatalysisMeerwein-Ponndorf-Verley (MPV) ReductionSynergistic catalysis occurs between Lewis acid sites (binding the ketone) and base sites (activating the alcohol H-donor). researchgate.net
CatalysisConversion of Levulinic Acid to γ-Valerolactone (GVL)Amphoteric Zr(OH)₄ catalysts with both acid and base sites are effective for the cascade reaction involving catalytic transfer hydrogenation. bohrium.com
AdsorptionPhosphate RemovalMechanisms include surface electrostatic attraction, ligand exchange with surface hydroxyl groups, and inner-sphere complexation. nih.govjst.go.jp
AdsorptionSulfur Dioxide (SO₂) RemovalReactive adsorption occurs, forming sulfites on a dry surface and sulfates on a wet surface, indicating water alters the reaction pathway. researchgate.netacs.org
AdsorptionIodate RemovalThe main uptake mechanism is reversible outer-sphere complexation (ion-exchange), with minor contributions from inner-sphere complexation. rsc.org
AdsorptionArsenic RemovalThe adsorption process involves both ion exchange and physisorption mechanisms, with the dominant adsorbed species depending on pH. researchgate.net

Future Perspectives

Future research on this compound is focused on moving from observation to predictive design. By gaining a deeper understanding of these unexplored mechanisms, scientists aim to:

Develop Tailored Catalysts: Fine-tuning synthesis methods to control the density and strength of Lewis and Brønsted acid sites could lead to catalysts with enhanced activity and selectivity for specific chemical transformations. suoyi-group.comscienceopen.com

Engineer Multifunctional Materials: There is significant interest in creating dual-function adsorbents that not only capture pollutants but also catalytically degrade them into benign products, as seen in the decomposition of chemical warfare agents. x-mol.netresearchgate.net

Integrate Theory and Operando Experiments: The powerful combination of advanced in situ and operando spectroscopic techniques with high-level computational modeling will be essential to fully unravel the complex, dynamic surface chemistry of this compound. nih.govdtic.milacs.org This synergy will provide a complete picture from the electronic level to bulk performance, paving the way for the rational design of superior materials for catalysis and environmental remediation. scilit.comresearchgate.net

Q & A

Q. What are the standard methodologies for synthesizing zirconyl hydroxide (ZrO(OH)₂) in laboratory settings?

this compound is typically synthesized via hydrolysis of zirconyl salts (e.g., zirconyl chloride octahydrate, ZrOCl₂·8H₂O) under controlled pH conditions. A common approach involves dissolving ZrOCl₂·8H₂O in deionized water and adding a base (e.g., NH₄OH or NaOH) dropwise until pH 8–10 is achieved. The precipitate is washed repeatedly to remove chloride ions and dried at 60–100°C . Key parameters include:

  • Reagent purity : Use ≥98% ZrOCl₂·8H₂O to minimize impurities .
  • Temperature : Room temperature for precipitation; higher temperatures (e.g., hydrothermal treatment at 150°C) yield crystalline phases .
  • Washing protocol : Centrifugation with DI water until neutral pH to avoid residual ions affecting downstream applications .

Q. Which characterization techniques are critical for confirming the structural and chemical purity of this compound?

Essential techniques include:

  • X-ray diffraction (XRD) : Identifies amorphous vs. crystalline phases (e.g., tetragonal ZrO₂ after calcination) .
  • Thermogravimetric analysis (TGA) : Quantifies hydroxyl content and thermal stability by measuring mass loss between 100–400°C .
  • Fourier-transform infrared spectroscopy (FTIR) : Detects O–H stretching (3200–3600 cm⁻¹) and Zr–O bonds (400–600 cm⁻¹) .
  • Elemental analysis : Ensures absence of chloride residues via ion chromatography .

Advanced Research Questions

Q. How can synthesis parameters be optimized to tailor this compound for specific applications (e.g., catalysis or nanocomposites)?

A design of experiments (DoE) approach is recommended:

  • Base selection : Ammonia (NH₄OH) produces finer particles compared to NaOH, which may aggregate due to rapid precipitation .
  • Molar ratios : Adjusting ZrOCl₂:base ratio (e.g., 1:4 to 1:10) controls particle size and surface area. Higher base concentrations yield smaller particles but risk over-stabilization .
  • Reaction time : Prolonged aging (24–48 hours) enhances crystallinity for photocatalytic applications .
  • Post-treatment : Calcination at 400–600°C converts ZrO(OH)₂ to ZrO₂ with defined porosity for catalytic support .

Q. How should researchers address contradictions in reported physicochemical properties of this compound across studies?

Systematic validation is critical:

  • Reproduce protocols : Strictly adhere to documented synthesis conditions (e.g., pH, drying temperature) to isolate variables causing discrepancies .
  • Cross-validate characterization : Combine XRD with Raman spectroscopy to distinguish between amorphous and metastable phases .
  • Assess impurity profiles : Use inductively coupled plasma mass spectrometry (ICP-MS) to trace variations in catalytic activity to trace metal contaminants .

Q. What strategies are effective in functionalizing this compound for advanced material composites?

  • Surface modification : Graft organosilanes (e.g., (3-aminopropyl)triethoxysilane) to enhance compatibility with polymers .
  • Doping : Incorporate Ce³⁺ or Ag⁺ ions during synthesis to improve photocatalytic efficiency via bandgap engineering .
  • Hybrid synthesis : Co-precipitate with TiO₂ or Al₂O₃ to create mixed oxides with synergistic properties .

Methodological Notes

  • Reproducibility : Document all synthesis parameters (e.g., stirring rate, humidity) in supplemental data, as minor variations significantly impact outcomes .
  • Data reporting : Use standardized formats for characterization data (e.g., XRD peaks labeled with Miller indices) to facilitate cross-study comparisons .

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